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  • Product: 7-Bromo-2-(difluoromethyl)quinoline

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties, Synthesis, and Application of 7-Bromo-2-(difluoromethyl)quinoline

Prepared by: Senior Application Scientist, Chemical Development & Medicinal Chemistry Executive Summary In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorine has shifte...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Medicinal Chemistry

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorine has shifted from simple single-atom substitutions to the deployment of complex fluorinated motifs. Among these, the difluoromethyl group (–CF₂H) has emerged as a highly privileged moiety. 7-Bromo-2-(difluoromethyl)quinoline (CAS: 2091775-45-8) represents a premium bifunctional building block. It combines the rigid, pharmacologically active quinoline core with a lipophilic hydrogen-bond donating –CF₂H group at the C2 position, while reserving a highly reactive bromine atom at the C7 position for downstream cross-coupling.

This technical guide dissects the structural rationale, physicochemical properties, and validated synthetic workflows for handling and functionalizing this critical intermediate.

Structural Rationale & Pharmacophore Dynamics

As an application scientist, I frequently evaluate building blocks not just for their isolated chemical properties, but for their behavior within a larger molecular architecture. The value of 7-bromo-2-(difluoromethyl)quinoline lies in its orthogonal reactivity and its profound impact on drug-like properties.

  • The C2-Difluoromethyl Group (–CF₂H): Unlike the fully fluorinated trifluoromethyl (–CF₃) group, which is highly lipophilic and electron-withdrawing, the –CF₂H group acts as a "lipophilic hydrogen-bond donor" . The highly electronegative fluorine atoms polarize the C–H bond, allowing it to act as a bioisostere for hydroxyl (–OH) or thiol (–SH) groups. This enables the molecule to maintain critical target-binding interactions while significantly improving metabolic stability and membrane permeability.

  • The C7-Bromine Atom: The C7 position on the quinoline ring is electronically distinct from the heteroatom-adjacent C2 position. The bromine atom here serves as an ideal synthetic handle for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Pharmacophore Core 7-Bromo-2-(difluoromethyl)quinoline (Central Scaffold) C2 C2: Difluoromethyl (-CF2H) Lipophilic H-bond Donor Metabolic Stability Core->C2 Position 2 C7 C7: Bromine (-Br) Halogen Bonding Synthetic Handle (Pd/Ni) Core->C7 Position 7 Ring Quinoline Ring Rigid Pharmacophore Pi-Pi Stacking Core->Ring Backbone

Structural deconstruction of 7-Bromo-2-(difluoromethyl)quinoline and its pharmacophoric roles.

Physicochemical Profile

Understanding the baseline properties of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The data below synthesizes current computational and physical consensus for this molecule .

PropertyValue / Description
Chemical Name 7-Bromo-2-(difluoromethyl)quinoline
CAS Registry Number 2091775-45-8
PubChem CID 129532590
Molecular Formula C₁₀H₆BrF₂N
Molecular Weight 258.06 g/mol
Exact Mass 256.965 g/mol
Topological Polar Surface Area (TPSA) 12.9 Ų
H-Bond Acceptors 3 (N, F, F)
H-Bond Donors 0 (Traditional rules); 1 (Bioisosteric context via –CF₂H)
Physical State Pale yellow to off-white solid
Solubility Soluble in DCM, EtOAc, THF, DMF, DMSO; Insoluble in H₂O

Synthetic Methodologies & Self-Validating Protocols

While several routes exist to install a difluoromethyl group onto a heterocycle (such as radical difluoromethylation using Langlois reagent derivatives), the most reliable, scalable, and regioselective method for this specific scaffold is the deoxofluorination of 7-bromoquinoline-2-carbaldehyde using Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor .

The Deoxofluorination Pathway

The conversion of an aldehyde to a gem-difluoride involves the nucleophilic attack of the aldehyde oxygen onto the highly electrophilic sulfur atom of DAST. This forms an intermediate dialkylaminosulfur trifluoride adduct, which subsequently undergoes sequential fluoride transfers and elimination of diethylaminosulfinyl fluoride.

Synthesis Start 7-Bromoquinoline-2-carbaldehyde Reagent DAST / Deoxo-Fluor (DCM, 0 °C to RT) Start->Reagent Addition Inter Dialkylaminosulfur trifluoride adduct Reagent->Inter Nucleophilic Attack Product 7-Bromo-2-(difluoromethyl)quinoline Inter->Product Fluoride Transfer & Elimination Coupling Downstream: Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig at C7) Product->Coupling Functionalization

Synthetic workflow for deoxofluorination and downstream cross-coupling functionalization.

Protocol: Synthesis of 7-Bromo-2-(difluoromethyl)quinoline via DAST

Note: DAST reacts violently with water to liberate highly toxic and corrosive Hydrogen Fluoride (HF) gas. This procedure must be conducted in a strictly anhydrous environment within a well-ventilated fume hood using appropriate PPE.

  • System Preparation: Flame-dry a 100 mL round-bottom flask under a continuous stream of argon. Add 7-bromoquinoline-2-carbaldehyde (1.0 equiv, 5.0 mmol) and dissolve in anhydrous dichloromethane (DCM, 25 mL) to achieve a 0.2 M concentration.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

    • Causality: The initial nucleophilic attack of the aldehyde on DAST is highly exothermic. Starting at 0 °C prevents thermal runaway and suppresses the formation of tarry, polymeric byproducts.

  • Reagent Addition: Using a plastic or PTFE-lined syringe (avoid glass syringes due to potential trace HF etching), add DAST (2.0 equiv, 10.0 mmol) dropwise over 5 minutes.

    • Causality: An excess of DAST (2.0 equiv) is utilized because the electron-withdrawing nature of the quinoline ring makes the intermediate dialkylaminosulfur adduct relatively stable; excess reagent drives the second fluoride transfer to completion.

  • Reaction Propagation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 6–8 hours. Monitor the reaction via TLC (Hexanes:EtOAc, 4:1) or LC-MS until the aldehyde peak is completely consumed.

  • Quenching (Critical Step): Re-cool the reaction mixture to 0 °C. Very slowly add saturated aqueous NaHCO₃ (30 mL) dropwise.

    • Causality: Unreacted DAST will hydrolyze rapidly. The NaHCO₃ neutralizes the generated HF into benign NaF, preventing degradation of the product and protecting the operator.

  • Workup & Purification: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 15% EtOAc in Hexanes) to afford the pure product as a pale yellow solid.

Downstream Functionalization: C7 Cross-Coupling

The primary utility of 7-bromo-2-(difluoromethyl)quinoline is its capacity to serve as an electrophile in transition-metal-catalyzed cross-couplings. The –CF₂H group is remarkably robust and tolerates standard basic aqueous conditions used in Suzuki-Miyaura couplings.

Protocol: C7-Arylation via Suzuki-Miyaura Coupling
  • Reagent Charging: To an oven-dried Schlenk tube, add 7-bromo-2-(difluoromethyl)quinoline (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL).

    • Causality: Degassing (via sparging with argon or freeze-pump-thaw) is critical to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) catalyst species.

  • Catalytic Cycle: Seal the tube and heat the mixture to 90 °C in an oil bath for 12 hours. The electron-deficient nature of the quinoline ring accelerates the oxidative addition of the C7–Br bond to the Pd(0) center.

  • Isolation: Cool the reaction to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify via chromatography.

Analytical Characterization Expectations

To validate the structural integrity of the synthesized 7-bromo-2-(difluoromethyl)quinoline, multinuclear NMR spectroscopy is required:

  • ¹H NMR (CDCl₃, 400 MHz): The defining feature is the difluoromethyl proton. Because the proton is split by two equivalent fluorine atoms (Spin I = 1/2), it appears as a distinct triplet in the range of

    
     6.50 – 6.80 ppm with a large geminal coupling constant (
    
    
    
    Hz).
  • ¹⁹F NMR (CDCl₃, 376 MHz): The two fluorine atoms will appear as a doublet around

    
     -115.0 ppm, split by the single adjacent proton with the corresponding 
    
    
    
    Hz.
  • LC-MS (ESI+): Expected

    
     peaks at m/z 258.0 and 260.0 in a ~1:1 ratio, characteristic of the ⁷⁹Br and ⁸¹Br isotopes.
    

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Cline, D., ... & Saphier, S. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept". Journal of Medicinal Chemistry, 2017.[Link]

  • National Center for Biotechnology Information. "7-Bromo-2-(difluoromethyl)quinoline". PubChem Compound Summary for CID 129532590, 2024.[Link]

  • Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur trifluorides and homologous derivatives". The Journal of Organic Chemistry, 1975.[Link]

Exploratory

2-difluoromethyl quinoline scaffold in medicinal chemistry

An In-Depth Technical Guide to the 2-Difluoromethyl Quinoline Scaffold in Medicinal Chemistry Abstract The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 2-Difluoromethyl Quinoline Scaffold in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the various fluorinated motifs, the difluoromethyl (-CHF2) group has garnered significant attention for its unique ability to act as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl and thiol groups, and a metabolic blocker. When appended to privileged scaffolds such as quinoline, the resulting 2-difluoromethyl quinoline core offers a synergistic combination of properties that have proven highly valuable in the pursuit of novel therapeutics. This technical guide provides a comprehensive overview of the 2-difluoromethyl quinoline scaffold for researchers, scientists, and drug development professionals. It delves into the rationale behind its use, detailed synthetic methodologies, key physicochemical characteristics, and its diverse applications across various therapeutic areas, grounded in authoritative references and practical insights.

Part 1: The Strategic Imperative of Fluorine and the Difluoromethyl Group

The introduction of fluorine into bioactive molecules is a widely employed strategy in drug discovery, with approximately 25% of all FDA-approved drugs containing at least one fluorine atom.[1][2] This prevalence is due to the unique properties that fluorine imparts:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly enhance the half-life of a drug.

  • Modulation of Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.

  • Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to improved potency.

While the trifluoromethyl (-CF3) group has been extensively used, the difluoromethyl (-CHF2) group offers a more nuanced profile. The -CHF2 group is considered a bioisostere of functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH) groups.[1][2] A key distinction is its role as a "lipophilic hydrogen bond donor," a rare and valuable characteristic in drug design.[2] This allows it to form hydrogen bonds, similar to a hydroxyl group, but with increased lipophilicity, which can improve membrane permeability and oral bioavailability.[2]

Part 2: The 2-Difluoromethyl Quinoline Scaffold: A Privileged Combination

The quinoline ring system is a "privileged scaffold," meaning it is a structural motif that is capable of binding to a variety of biological targets.[1][3][4][5][6] It is found in numerous natural products and FDA-approved drugs, including the antimalarial chloroquine and the antibacterial ciprofloxacin.[3][7]

The placement of the difluoromethyl group at the 2-position of the quinoline ring is particularly strategic. This position is often critical for interaction with the target protein, and the introduction of the -CHF2 group can significantly enhance this binding. Furthermore, the electron-withdrawing nature of the -CHF2 group can influence the electronic properties of the entire quinoline ring system, potentially modulating its target-binding profile and pharmacokinetic properties.

Part 3: Synthetic Strategies for 2-Difluoromethyl Quinoline Derivatives

The synthesis of 2-difluoromethyl quinoline derivatives can be approached in several ways. The choice of method often depends on the desired substitution pattern on the quinoline ring and the availability of starting materials.

Method 1: [5+1] Cyclization of 2-Vinylanilines with Polyfluoroalkanoic Acids

A robust and metal-free approach involves the [5+1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids, such as difluoroacetic acid.[8] This method is advantageous due to the use of readily available and inexpensive reagents and its tolerance of a wide range of functional groups.[8]

Experimental Protocol: Synthesis of 2-(Difluoromethyl)quinoline [8]

  • Materials:

    • 2-Vinylaniline (1.0 mmol)

    • Difluoroacetic acid (2.0 mmol)

  • Procedure:

    • Combine 2-vinylaniline and difluoroacetic acid in a sealed reaction vessel.

    • Heat the mixture at 140°C under solvent-free conditions for the time indicated by TLC monitoring.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-(difluoromethyl)quinoline.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Method 2: Intramolecular SN2' Reaction of β-Trifluoromethylstyrenes

Another innovative method involves the intramolecular SN2' reaction of o-methyleneamino-substituted β-trifluoromethylstyrenes.[9] This reaction proceeds through a cyanide-ion-catalyzed cyclization, leading to the formation of 4-difluoromethylated quinolines.[9] While this method yields the 4-substituted isomer, it highlights the versatility of fluorinated building blocks in constructing complex heterocyclic systems.

Diagram: General Synthetic Workflow

G cluster_0 Method 1: [5+1] Cyclization cluster_1 Method 2: Intramolecular SN2' A 2-Vinylaniline C Reaction Vessel (140°C, Solvent-free) A->C B Difluoroacetic Acid B->C D Crude Product C->D Cyclization E Column Chromatography D->E Purification F 2-(Difluoromethyl)quinoline E->F G o-Methyleneamino-β- trifluoromethylstyrene I Cyclization Reaction G->I H KCN, DBU H->I Catalysis J 4-(Difluoromethyl)quinoline I->J drug 2-CHF2 Quinoline Derivative kinase Protein Kinase (e.g., EGFR, VEGFR) drug->kinase Binds to ATP-binding site atp ATP substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate atp->kinase Binds downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream Activates apoptosis Apoptosis / Cell Cycle Arrest downstream->apoptosis Inhibition leads to

Caption: Inhibition of a protein kinase signaling pathway by a 2-CHF2 quinoline derivative.

Part 6: Future Perspectives and Conclusion

The 2-difluoromethyl quinoline scaffold continues to be a highly attractive motif in medicinal chemistry. Its unique combination of a privileged heterocyclic core and the advantageous properties of the difluoromethyl group provides a solid foundation for the design of novel therapeutics. Future research will likely focus on:

  • Exploring New Therapeutic Targets: The versatility of the scaffold suggests that it could be effective against a wider range of targets than currently explored.

  • Fine-Tuning Pharmacokinetic Properties: Further derivatization of the quinoline ring will allow for the optimization of ADME (absorption, distribution, metabolism, and excretion) properties.

  • Development of C-H Functionalization Methods: While methods for introducing the -CHF2 group exist, the development of more direct and efficient C-H difluoromethylation techniques for the quinoline ring remains a key goal. [1][2] In conclusion, the 2-difluoromethyl quinoline scaffold represents a powerful and versatile platform for drug discovery. A thorough understanding of its synthesis, properties, and biological activities, as presented in this guide, will enable medicinal chemists to effectively leverage this valuable structural motif in their pursuit of new and improved medicines.

References

  • Synthesis of difluoromethylated 2-oxindoles and quinoline-2,4-diones via visible light-induced tandem radical cyclization of N-arylacrylamides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. oaji.net.
  • Improved Direct 2‐Trifluoromethylation of Quinoline Derivatives Using Me2(CH2Cl)SiCF3. Chinese Journal of Chemistry. (2026).
  • 4-Difluoromethylated Quinoline Synthesis via Intramolecular SN20 Reaction of -Trifluoromethylstyrenes Bearing Imine Moieties.
  • Nan, J., Hu, Y., Chen, P., & Ma, Y. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Letters, 21(7), 1984-1988.
  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. ResearchGate. (2026).
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. (2022).
  • 2-(Difluoromethyl)quinoline.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. PMC - NIH.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016).
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022).
  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing). (2025).
  • (PDF) Biological Activities of Quinoline Derivatives. ResearchGate.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing).
  • (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. (2025).
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. (2022).
  • Kalluraya, B., & Sreenivasa, S. (1998). Synthesis and pharmacological properties of some quinoline derivatives. Il Farmaco, 53(6), 399-404.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. (2022).
  • Mishra, P., Kumar, A., Sharma, U. C., Saxena, A., Prabahar, A. E., Gupta, S., & Verma, A. K. (2022). Quinoline derivative and their pharmacological & medicinal potential. International journal of health sciences.

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Application of Quinoline-Based HCV NS3 Protease Inhibitor Intermediates

Introduction The Hepatitis C virus (HCV) represents a significant global health challenge, with an estimated 58 million people chronically infected and at risk of developing severe liver diseases, including cirrhosis and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Hepatitis C virus (HCV) represents a significant global health challenge, with an estimated 58 million people chronically infected and at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. The HCV genome encodes a single polyprotein that is processed by viral and host proteases into structural and non-structural (NS) proteins essential for viral replication.[1] The NS3/4A serine protease, a heterodimeric enzyme, is responsible for four critical cleavages of this polyprotein and is therefore indispensable for the viral life cycle.[1] This has established NS3/4A as a premier target for direct-acting antiviral (DAA) drug development.

The first generation of approved NS3/4A inhibitors, such as boceprevir and telaprevir, marked a significant advancement in HCV therapy. However, their efficacy was often limited by a narrow genotypic spectrum and the rapid emergence of drug-resistant variants. This spurred the development of second-generation, macrocyclic inhibitors with improved potency and resistance profiles. Within this class of next-generation therapeutics, the strategic incorporation of specific heterocyclic scaffolds has been a key driver of innovation. This guide focuses on the quinoline moiety, a privileged structure that has been instrumental in creating pan-genotypic inhibitors with robust activity against clinically relevant resistant strains. We will provide an in-depth exploration of the design rationale, synthesis of critical quinoline-based intermediates, and the causality behind the experimental methodologies employed in their construction.

The Quinoline Scaffold: A Strategy for Pan-Genotypic Potency and Resistance Evasion

The design of advanced NS3/4A inhibitors often focuses on optimizing interactions within the enzyme's active site, particularly the S2 subsite, which exhibits significant polymorphism across different HCV genotypes. Molecular modeling and structure-activity relationship (SAR) studies revealed that replacing the quinoxaline moiety found in earlier successful inhibitors (like grazoprevir, MK-5172) with a quinoline scaffold could enhance binding and improve the genotypic profile.[2]

The rationale for this strategic replacement is rooted in the unique interactions the quinoline core can form within the protease active site. Modeling studies indicated that incorporating a quinoline ring and adding moderately basic groups at the 4-position could foster a favorable charge-complementarity interaction with the aspartate residue at position 79 (D79).[2] The D79 residue is highly conserved across most HCV genotypes. Therefore, targeting this interaction provides a robust anchor point for the inhibitor, helping to maintain high potency even when mutations arise in other parts of the active site, such as at positions A156 or R155, which are common sites for resistance.[2]

Visualization: Inhibitor Binding Concept

The following diagram illustrates the conceptual binding of a quinoline-based macrocycle within the HCV NS3/4A protease active site, highlighting the key interaction with the conserved D79 residue.

cluster_0 NS3/4A Protease Active Site cluster_1 Quinoline-Based Inhibitor S2_Subsite S2 Subsite D79 D79 (Conserved Aspartate) Catalytic_Triad Catalytic Triad (H57, D81, S139) Quinoline_Core Quinoline Core Basic_Group Basic Group (at C4) Quinoline_Core->Basic_Group Basic_Group->D79  Favorable Electrostatic  Interaction Macrocycle Macrocyclic Scaffold Macrocycle->Catalytic_Triad  Positions inhibitor  for optimal binding Macrocycle->Quinoline_Core

Caption: Conceptual model of a quinoline inhibitor in the NS3/4A active site.

Synthesis of a Key 4-Hydroxyquinoline-Based Macrocyclic Intermediate

The synthesis of these complex inhibitors relies on a convergent strategy, where key fragments are prepared separately and then coupled to form a linear precursor, which is subsequently cyclized. A crucial component in this strategy is the advanced P2-P4 macrocyclic intermediate containing the 4-hydroxyquinoline core. The synthesis, adapted from published methodologies, is outlined below.[2]

Visualization: Synthetic Workflow

This diagram provides a high-level overview of the synthetic pathway toward the core macrocyclic intermediate 9 .

A Alkynol (1) + P3 Amino Acid (2) C Alkyne-Carboxylic Acid (3) A->C DSC Activation & Coupling B Hydroxyproline (4) + Bromoquinolinone (5) D Bromoquinoline Fragment (6) B->D Mitsunobu Reaction E Linear Precursor (7) C->E Sonogashira Coupling D->E F Protected Macrocycle (8) E->F Intramolecular Amide Coupling (Macrocyclization) G Final Intermediate (9) F->G Hydrogenation

Caption: Convergent synthesis pathway for the macrocyclic intermediate 9.

Part 1: Synthesis of the Quinoline Building Block

The quinoline core itself, specifically a 4-hydroxyquinoline or "quinolin-4-one" derivative, is a foundational intermediate. Several classic organic reactions can be employed for its synthesis. The Gould-Jacobs reaction is particularly well-suited for this purpose.[3][4]

Causality Behind the Method: The Gould-Jacobs reaction is chosen for its reliability in constructing the 4-hydroxyquinoline-3-carboxylate scaffold from readily available anilines and malonic esters.[4][5] The reaction proceeds via an initial condensation followed by a high-temperature thermal cyclization.[6] The resulting ester provides a convenient handle for further modifications or can be removed via hydrolysis and decarboxylation if not needed.[3]

Exemplary Protocol: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Core
  • Condensation: An appropriately substituted aniline (1.0 eq) is reacted with diethyl ethoxymethylenemalonate (1.1 eq). The mixture can be heated neat (100-120 °C) or in a solvent like ethanol under reflux for 2-4 hours.[7] This step forms the key anilidomethylenemalonate intermediate.

  • Cyclization: The intermediate from the previous step is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C for 30-60 minutes.[6] This high thermal energy drives the 6-electron electrocyclization to form the quinoline ring system.

  • Isolation: Upon cooling, the 4-hydroxy-3-carboethoxyquinoline product typically precipitates from the high-boiling solvent and can be collected by filtration.

  • Hydrolysis & Decarboxylation (Optional): The ester can be hydrolyzed using aqueous sodium hydroxide, followed by acidification to yield the corresponding carboxylic acid. Subsequent heating of this acid above its melting point results in decarboxylation to afford the simple 4-hydroxyquinoline.[6]

Part 2: Detailed Protocol for the Advanced Macrocyclic Intermediate (9)

The following protocol details the assembly of the key fragments and the crucial macrocyclization step to yield intermediate 9 , based on the synthetic scheme reported in the literature.[2]

Step 1: Synthesis of Alkyne-Carboxylic Acid (3)
  • Activation of Alkynol (1): To a solution of (R,R)-alkynol 1 (1.0 eq) in anhydrous acetonitrile at 23°C, add N,N'-Disuccinimidyl carbonate (DSC) (1.5 eq) and triethylamine (3.0 eq).[8] Stir the mixture for approximately 4 hours until TLC analysis indicates complete consumption of the starting alcohol.

    • Scientific Rationale: DSC is an effective and mild reagent for activating alcohols to form succinimidyl carbonates.[9][10] These activated esters are highly susceptible to nucleophilic attack by amines, facilitating efficient amide or carbamate bond formation without harsh conditions.[11] Triethylamine acts as a base to neutralize the N-hydroxysuccinimide (NHS) byproduct.

  • Coupling with Amino Acid (2): The crude activated alkynol solution is then added to a solution of P3 cyclohexyl-glycine 2 (1.2 eq) and triethylamine (1.5 eq) in dichloromethane. The reaction is stirred at 23°C for 3-5 hours until the activated ester is consumed.

  • Workup and Purification: The reaction mixture is diluted with dichloromethane and washed successively with aqueous sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, alkyne-carboxylic acid 3 , is purified by silica gel chromatography.

Step 2: Synthesis of Bromoquinoline Fragment (6)
  • Mitsunobu Reaction: To a solution of bromoquinolinone 5 (1.0 eq), hydroxyproline derivative 4 (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0°C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

    • Scientific Rationale: The Mitsunobu reaction is a powerful method for inverting the stereochemistry of a secondary alcohol or, as in this case, forming a C-O bond under mild, dehydrative conditions. It is ideal for coupling the hydroxyproline fragment to the quinolinone core without requiring prior activation of either component.

  • Workup and Purification: The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the proline-containing bromoquinoline fragment 6 .

Step 3: Sonogashira Coupling and Macrocyclization
  • Sonogashira Coupling to form Linear Precursor (7): The alkyne-carboxylic acid 3 (1.0 eq) and the bromoquinoline fragment 6 (1.05 eq) are dissolved in a suitable solvent system like DMF/triethylamine. A palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst, such as CuI (0.1 eq), are added.[12] The reaction is stirred under an inert atmosphere (e.g., argon) at room temperature until completion (typically 6-12 hours).

    • Scientific Rationale: The Sonogashira coupling is a highly reliable cross-coupling reaction for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[13] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is crucial for activating the alkyne.

  • Deprotection: The NBoc protecting group on the linear precursor 7 is removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Intramolecular Amide Coupling (Macrocyclization): The deprotected linear precursor is dissolved in a large volume of a suitable solvent (e.g., DMF or dichloromethane) to ensure high-dilution conditions. A peptide coupling reagent, such as HATU or HBTU, along with a non-nucleophilic base like diisopropylethylamine (DIPEA), is added. The reaction is stirred for 12-24 hours.

    • Scientific Rationale: High-dilution conditions are critical during macrocyclization to favor the intramolecular reaction over intermolecular polymerization.[14] Peptide coupling reagents like HATU are used to activate the carboxylic acid, enabling efficient formation of the amide bond that closes the macrocyclic ring.

  • Final Hydrogenation: The resulting protected macrocycle 8 is dissolved in a solvent like ethanol or methanol, and a hydrogenation catalyst (e.g., 10% Palladium on carbon) is added. The mixture is stirred under an atmosphere of hydrogen gas (H₂) until the alkyne is fully reduced to an alkane. Filtration of the catalyst and removal of the solvent yields the final advanced macrocyclic intermediate 9 .

Data Presentation: Inhibitor Potency

The strategic modifications to the quinoline core and linked side chains significantly impact the inhibitor's potency across different HCV genotypes and resistant variants. The table below summarizes representative data for quinoline-based analogs.[2]

Compound IDR Group (Substitution at Quinoline C4)Genotype 1b IC₅₀ (nM)Genotype 3a IC₅₀ (nM)A156T Mutant IC₅₀ (nM)
13 3-(Dimethylamino)propyloxy0.11.32.1
15 3-(Pyrrolidin-1-yl)propyloxy0.040.60.7
18 3-(4-Methylpiperazin-1-yl)propyloxy0.040.40.5
37 1-(tert-Butyl)piperidin-4-yloxy0.020.30.3

Data sourced from Chackalamannil, S. et al. (2014). Novel Quinoline-Based P2–P4 Macrocyclic Derivatives As Pan-Genotypic HCV NS3/4a Protease Inhibitors.[2]

Conclusion and Future Outlook

The quinoline scaffold has proven to be a highly effective structural motif in the design of next-generation HCV NS3/4A protease inhibitors. By enabling critical interactions with conserved residues in the enzyme's active site, quinoline-based intermediates are central to the development of pan-genotypic drugs that can overcome the challenges of viral diversity and drug resistance. The synthetic pathways to these intermediates, while complex, are built upon a foundation of robust and well-understood organic reactions, including classical heterocycle formations, modern cross-coupling reactions, and strategic macrocyclization techniques. The continued exploration of novel substitutions on the quinoline core and optimization of the macrocyclic backbone will undoubtedly lead to even more potent and resilient antiviral agents, contributing to the ultimate goal of global HCV eradication.

References

  • Venkatraman, S., et al. (2014). Novel Quinoline-Based P2–P4 Macrocyclic Derivatives As Pan-Genotypic HCV NS3/4a Protease Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Alihodžić, S., et al. (2018). The synthesis of macrocycles for drug discovery. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. Available at: [Link]

  • Chen, K. X., et al. (2005). Synthesis and biological activity of macrocyclic inhibitors of hepatitis C virus (HCV) NS3 protease. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ghosh, A. K., et al. (1992). N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines. Tetrahedron Letters. Available at: [Link]

  • Campeau, L. C., et al. (2015). Synthesis of Bis-Macrocyclic HCV Protease Inhibitor MK-6325 via Intramolecular sp 2 – sp 3 Suzuki–Miyaura Coupling and Ring Closing Metathesis. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Chackalamannil, S., et al. (2014). Novel Quinoline-Based P2–P4 Macrocyclic Derivatives As Pan-Genotypic HCV NS3/4a Protease Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Tsantrizos, Y. S. (n.d.). Synthetic Challenges in the Assembly of Macrocyclic HCV NS3/NS4A Protease Inhibitors: The Case of BILN 2061 and Its Analogs. Tsantrizos' Group, McGill University. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Heravi, M. M., et al. (2004). Pd–Cu catalyzed heterocyclization during Sonogashira coupling: synthesis of 3-benzylthiazolo[3,2-a]benzimidazole. Academia.edu. Available at: [Link]

  • Popik, V. V. (2016). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. Available at: [Link]

  • Halasz, I., et al. (2006). N,N'-Disuccinimidylcarbonate, A potential reagent in fine organic synthesis of reactive asymmetrical carbonates, used to protect amino groups from aminoacids for peptides synthesis. ResearchGate. Available at: [Link]

Sources

Exploratory

Metabolic stability of 2-difluoromethyl substituted quinolines

An In-Depth Technical Guide to the Metabolic Stability of 2-Difluoromethyl Substituted Quinolines Executive Summary In modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as demonstrating p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Stability of 2-Difluoromethyl Substituted Quinolines

Executive Summary

In modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as demonstrating potent pharmacological activity. Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a key determinant of its in vivo half-life, bioavailability, and overall therapeutic efficacy.[1] The strategic incorporation of fluorine-containing moieties has become a cornerstone of medicinal chemistry to enhance these properties.[2] This guide provides a comprehensive technical overview of the metabolic stability of quinoline scaffolds substituted at the 2-position with a difluoromethyl (-CF2H) group. We delve into the physicochemical rationale for the enhanced stability conferred by this group, provide detailed, field-proven protocols for its experimental assessment, and discuss the interpretation of bioanalytical data for decision-making in drug development programs.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[3] While essential for detoxification, this metabolic machinery can rapidly clear a drug from circulation, preventing it from reaching its therapeutic target at a sufficient concentration and duration.

Therefore, a central goal in lead optimization is to design molecules with controlled metabolic turnover. The quinoline framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[4] However, the unsubstituted quinoline ring is susceptible to oxidative metabolism.[5][6] To mitigate this, medicinal chemists employ various strategies, including the introduction of fluorine atoms. The difluoromethyl (-CF2H) group, in particular, has emerged as a powerful functional group that acts as a bioisostere for common pharmacophores while significantly improving metabolic stability.[7][8]

The Physicochemical Rationale for -CF2H-Mediated Stability

The introduction of a difluoromethyl group at the 2-position of a quinoline ring imparts several advantageous physicochemical properties that collectively enhance metabolic stability.

  • Blocking Metabolically Labile Sites: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Its high bond energy makes it exceptionally resistant to enzymatic cleavage by oxidative enzymes like CYPs, which often target C-H bonds at similar positions.[9] Replacing a metabolically vulnerable methyl (-CH₃) or methoxy (-OCH₃) group with a -CF₂H group effectively "shields" that position from metabolism.[10]

  • Electronic Deactivation: The -CF₂H group is strongly electron-withdrawing. Its presence at the 2-position reduces the electron density of the entire quinoline ring system. This electronic deactivation makes the aromatic rings less susceptible to electrophilic attack by the activated oxygen species within the CYP active site, thereby slowing the rate of oxidative metabolism such as arene hydroxylation.[7]

  • Bioisosterism and Enhanced Binding: The -CF₂H group is a unique bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[7][8] Crucially, it can function as a hydrogen bond donor through its weakly acidic proton, a property not shared by the trifluoromethyl (-CF₃) group.[11][12] This allows it to maintain or even enhance binding affinity to a target protein while replacing a metabolically labile functional group.

Metabolic Landscape of the Quinoline Scaffold

The metabolism of the parent quinoline molecule is primarily mediated by CYP enzymes in the liver.[5][6] Key metabolic pathways include:

  • Aromatic Hydroxylation: Oxidation at various positions on both the pyridine and benzene rings, with studies identifying metabolites like 3-hydroxyquinoline and quinoline-5,6-diol.[5][6]

  • N-Oxidation: Formation of quinoline-1-oxide.[5][6]

Studies with human liver microsomes have specifically implicated CYP2E1 and CYP2A6 in these transformations.[5][6] The introduction of the 2-difluoromethyl group is hypothesized to sterically and electronically hinder these metabolic pathways, forcing metabolism to occur at more distant, less accessible sites on the molecule, if at all. This diversion of metabolic pathways typically results in a significantly slower overall rate of clearance.

Experimental Assessment of Metabolic Stability: Protocols and Rationale

To quantify the metabolic stability of 2-difluoromethyl substituted quinolines, a series of standardized in vitro assays are employed. These assays provide critical data for ranking compounds and predicting in vivo pharmacokinetic parameters.[13]

Workflow Overview

The general process for assessing metabolic stability involves incubating the test compound with a metabolically active biological matrix, sampling at various time points, and quantifying the disappearance of the parent compound using analytical techniques.

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_proc 3. Processing & Analysis cluster_data 4. Data Interpretation Compound Test Compound Stock (DMSO) Incubate Incubate at 37°C (Sample at t=0, 5, 15, 30, 60 min) Compound->Incubate Matrix Metabolic System (Microsomes or Hepatocytes) Matrix->Incubate Cofactors Cofactor Solution (e.g., NADPH System) Cofactors->Incubate Quench Quench Reaction (Ice-Cold Acetonitrile + IS) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Plot Plot % Remaining vs. Time Analyze->Plot Calculate Calculate t½ and CLint Plot->Calculate G start Obtain In Vitro CLint Data classify Classify Compound Stability start->classify low Low Clearance (CLint < 10 µL/min/mg) classify->low Stable med Moderate Clearance (10 < CLint < 80 µL/min/mg) classify->med Moderately Stable high High Clearance (CLint > 80 µL/min/mg) classify->high Unstable adv_low Advance to further PK/PD studies. High potential for good in vivo profile. low->adv_low adv_med Consider for advancement. May require optimization or have species-specific differences. med->adv_med adv_high High risk of poor bioavailability. Prioritize for medicinal chemistry optimization to block metabolism. high->adv_high

Sources

Foundational

7-Bromoquinoline Derivatives: A Technical Guide to Privileged Structures in Drug Design

Executive Summary In the landscape of medicinal chemistry, 7-bromoquinoline represents a high-value "privileged structure"—a molecular scaffold capable of providing ligands for diverse biological targets. Unlike the ubiq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, 7-bromoquinoline represents a high-value "privileged structure"—a molecular scaffold capable of providing ligands for diverse biological targets. Unlike the ubiquitous 4-substituted quinolines (e.g., chloroquine), the 7-bromoquinoline core offers a unique vector for chemical space expansion. The bromine atom at the C7 position serves not merely as a halogen bond donor but as a critical synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

This guide details the synthetic architecture, pharmacological logic, and experimental protocols required to leverage 7-bromoquinoline in modern drug discovery.

Part 1: Structural Rationale & Chemical Space

The "Privileged" Nature of the Scaffold

The quinoline ring system is inherently bioactive due to its ability to mimic purine bases (DNA intercalation) and bind hydrophobic pockets in enzymes (Kinases, Topoisomerases).

  • Electronic Modulation: The nitrogen atom at position 1 creates an electron-deficient pyridine ring, while the fused benzene ring remains electron-rich.

  • The C7 Vector: Substitution at the 7-position extends the molecule into distinct hydrophobic regions of binding pockets, often untouched by C2 or C4 substitutions.

  • Halogen Bonding: The C7-Bromine atom can participate in halogen bonding (

    
    -hole interactions) with carbonyl oxygens or backbone amides in target proteins, enhancing affinity (
    
    
    
    ).
SAR Logic Visualization

The following diagram illustrates the functional logic of the 7-bromoquinoline scaffold in a binding context.

SAR_Logic cluster_mods C7-Derivatization (Pd-Catalysis) Core Quinoline Core (π-π Stacking) Target Target Interaction (Kinase/DNA/Enzyme) Core->Target Intercalation / Hydrophobic N1 N1 Nitrogen (H-Bond Acceptor) N1->Target H-Bonding (Hinge Region) C7 C7-Bromine Handle (Synthetic Vector) C7->Target Halogen Bond / Diversity Extension Aryl Biaryl Systems (Suzuki) C7->Aryl Amine Amination (Buchwald) C7->Amine

Figure 1: Pharmacophore mapping of the 7-bromoquinoline scaffold showing key interaction points and synthetic divergence.

Part 2: Synthetic Architectures & Methodologies

The utility of 7-bromoquinoline lies in its role as a precursor. While the core can be synthesized via the Skraup or Doebner-Miller reaction using 3-bromoaniline, the primary focus in drug design is the functionalization of the pre-formed core.

Core Synthesis Strategy

For high-purity applications, the regioselective bromination of 8-hydroxyquinoline is a standard route, followed by functional group interconversion if the hydroxyl group is not desired.

Reaction Flow:

  • Bromination: 8-Hydroxyquinoline +

    
    
    
    
    
    5,7-Dibromo-8-hydroxyquinoline (or 7-bromo under controlled conditions).[1]
  • Protection/Deoxygenation: If the 8-OH is not required for metal chelation, it can be converted to a triflate and reduced, leaving the 7-Br intact.

Key Experiment: Suzuki-Miyaura Cross-Coupling

The most critical workflow for medicinal chemists is the conversion of 7-bromoquinoline into 7-arylquinolines.

Protocol: Pd-Catalyzed C7-Arylation

Objective: Synthesize 7-(4-methoxyphenyl)quinoline from 7-bromoquinoline.

Reagents:

  • Substrate: 7-Bromoquinoline (1.0 equiv)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) - Chosen for resistance to oxidation compared to 
    
    
    
    .
  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane : Water (4:1 v/v).[2]

Step-by-Step Methodology:

  • Preparation: In a microwave vial or Schlenk tube, add 7-bromoquinoline (1.0 mmol, 208 mg), boronic acid (1.2 mmol), and base (2.0 mmol).

  • Degassing (Crucial): Add solvents (dioxane/water).[2][3] Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

  • Catalyst Addition: Add the Pd catalyst rapidly against a counter-flow of inert gas. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90°C for 12 hours.

    • Microwave (Preferred): Irradiate at 110°C for 30 minutes.

  • Monitoring: Check TLC (Hexane:EtOAc 3:1). Look for the disappearance of the starting bromide (

    
    ).
    
  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[3] Wash filtrate with brine.[3] Dry over

    
    .[3][4]
    
  • Purification: Flash column chromatography (Gradient 0-20% EtOAc in Hexanes).

Synthetic Workflow Diagram

Synthesis_Flow cluster_coupling Diversity Generation Start Start: 3-Bromoaniline or 8-Hydroxyquinoline Core_Syn Core Synthesis (Skraup / Bromination) Start->Core_Syn Intermed 7-Bromoquinoline (The Scaffold) Core_Syn->Intermed Step1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermed->Step1 Step2 Buchwald-Hartwig (R-NH2, Pd cat.) Intermed->Step2 Step3 Heck Reaction (Alkenes) Intermed->Step3 Final Library of 7-Substituted Quinolines Step1->Final Step2->Final Step3->Final

Figure 2: Synthetic workflow from raw materials to diversified library generation.

Part 3: Medicinal Chemistry & Biological Applications[2][3][5][6][7][8][9][10]

Anticancer Activity (Topoisomerase & Kinases)

Derivatives of 7-bromoquinoline, particularly those retaining the 8-hydroxy group (e.g., 5,7-dibromo-8-hydroxyquinoline), exhibit potent antiproliferative effects.[5][6]

  • Mechanism: Stabilization of the DNA-Topoisomerase I cleavable complex, leading to apoptosis.

  • Data:

    
     values against HeLa and HT29 cell lines often range from 5–25 
    
    
    
    [1].
  • Kinase Targeting: 7-Arylquinolines (synthesized via the Suzuki protocol above) are explored as EGFR inhibitors. The quinoline nitrogen binds the hinge region, while the 7-aryl group occupies the hydrophobic pocket II.

Antimalarial & Antimicrobial

While 4-aminoquinolines (Chloroquine) are standard, resistance has shifted focus to other positions.

  • 7-Bromo Analogs: Show enhanced lipophilicity (LogP) compared to chloro-analogs, improving penetration into the parasite's digestive vacuole.

  • Fungal Targets: 7-bromoquinoline derivatives have demonstrated activity against Candida species, likely via disruption of cell wall biosynthesis [2].

Quantitative Activity Summary
Compound ClassModification (C7)TargetActivity (

/ MIC)
Ref
8-Hydroxyquinoline Bromine (7-Br)HeLa (Cervical Cancer)6.7 - 25.6

[1]
8-Methoxyquinoline 4-MethoxyphenylTopoisomerase ILow

range
[3]
4-Aminoquinoline Bromine (7-Br)P. falciparum (K1)< 50 nM[4]

Part 4: Future Outlook

The 7-bromoquinoline scaffold is evolving beyond simple substitution. Current trends include:

  • C-H Activation: Direct functionalization of C8 using the C7-bromide as a directing group.

  • PROTACs: Using the 7-position to attach linkers for Proteolysis Targeting Chimeras, degrading specific oncogenic proteins.

  • Metallo-Drugs: Exploiting the 8-hydroxy-7-bromo motif for targeted copper/zinc chelation in neurodegenerative diseases (Alzheimer's).

References

  • ResearchGate. (2016). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.Link

  • BenchChem. (2025).[2][3] Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines.Link

  • PubMed. (2025).[7][8] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities.[5][6]Link

  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.[3][9][10][11][12]Link

  • PubChem. (2025).[7] 7-Bromoquinoline Compound Summary.Link

Sources

Exploratory

Hydrogen bonding interactions of difluoromethyl group with protein targets

The Difluoromethyl ( ) Group as a Strategic Lipophilic Hydrogen Bond Donor in Rational Drug Design Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Gui...

Author: BenchChem Technical Support Team. Date: March 2026

The Difluoromethyl ( ) Group as a Strategic Lipophilic Hydrogen Bond Donor in Rational Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary: The Paradigm Shift of

Historically, the incorporation of fluorine into organic molecules was primarily driven by the desire to modulate lipophilicity, improve metabolic stability (by blocking CYP450 oxidation sites), and alter the


 of adjacent basic centers. However, the difluoromethyl group (

) has emerged as a structurally unique pharmacophore that transcends these classical roles.

Unlike the fully fluorinated trifluoromethyl (


) group, the 

moiety possesses a highly polarized

bond. The strong electron-withdrawing nature of the geminal fluorine atoms imparts a significant partial positive charge on the hydrogen atom, transforming it into a competent, albeit unconventional, hydrogen bond (HB) donor[1]. This has led to the coining of the term "lipophilic hydrogen bond donor" , allowing medicinal chemists to deploy

as a metabolically stable bioisostere for hydroxyl (

), thiol (

), and amine (

) groups[2][3].

This technical guide dissects the mechanistic foundations of


 hydrogen bonding, provides self-validating experimental workflows for quantifying its HB acidity, and outlines strategic applications for optimizing protein-ligand interactions.

Mechanistic Foundations: The Physics of Hydrogen Bonding

Electronic Polarization and Hyperconjugation

The hydrogen bond donating capability of the


 group is not an intrinsic property of the 

bond itself, but rather a consequence of its microenvironment. The two highly electronegative fluorine atoms withdraw electron density via strong inductive effects. Furthermore, when attached to an aromatic system (e.g., difluoromethyl anisoles), the lone pair electrons of adjacent heteroatoms can conjugate with the ring, further increasing the positive charge on the

proton[4].
Bioisosteric Mapping

While


 is a recognized bioisostere for 

, its hydrogen bond acidity is fundamentally different. Quantitative studies using Abraham’s solute

NMR analysis reveal that the

group acts as an HB donor on a scale similar to that of thiophenols, anilines, and amines, but is significantly weaker than a classical hydroxyl group[3].

Crucially, replacing a polar


 with 

does not universally skyrocket lipophilicity. Depending on the electronic nature of the aromatic ring (Hammett

constants), the change in the water-octanol partition coefficient (

) spans from a slight decrease (-0.1) to a moderate increase (+0.4)[3]. This chameleonic property allows for the maintenance of critical target interactions while simultaneously tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Quantification & Experimental Workflows

To rationally design


-containing therapeutics, one must empirically quantify the HB donation strength of the specific scaffold. Below are two field-proven, self-validating protocols for measuring HB acidity.
Protocol 1: NMR-Based Hydrogen Bond Acidity ( ) Determination

Causality: This method relies on the differential solvation of the


 proton. 

acts as a non-interacting baseline solvent (weak HB acceptor), while

acts as a strong HB acceptor[5]. The difference in chemical shift (

) isolates the hydrogen bond donation effect from the molecule's inherent electronic shielding.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 50 mM solutions of the target

    
     compound in anhydrous 
    
    
    
    and anhydrous
    
    
    .
    • Self-Validation Control: Prepare identical solutions of the corresponding

      
       analog. The 
      
      
      
      proton should exhibit negligible solvent-induced shifting, proving that the observed effect in the test compound is specific to fluorine-induced polarization[1].
  • NMR Acquisition: Acquire

    
     NMR spectra at 298 K using a high-field spectrometer (e.g., 400 MHz or higher). Ensure rigorous referencing to internal TMS (Tetramethylsilane).
    
  • Data Extraction: Record the chemical shift (

    
    ) of the 
    
    
    
    proton in both solvents.
  • Calculation: Calculate the solvent-induced shift:

    
    [1].
    
  • Derivation of

    
    :  Apply Abraham’s empirical equation: 
    
    
    
    [1].

G Start Synthesize CF2H Compound Solvent1 Dissolve in CDCl3 (Weak HB Acceptor) Start->Solvent1 Solvent2 Dissolve in DMSO-d6 (Strong HB Acceptor) Start->Solvent2 NMR1 Record 1H NMR Extract δ(CDCl3) Solvent1->NMR1 NMR2 Record 1H NMR Extract δ(DMSO-d6) Solvent2->NMR2 Calc Calculate Δδ = δ(DMSO) - δ(CDCl3) NMR1->Calc NMR2->Calc Result Determine Abraham's A A = 0.0065 + 0.133(Δδ) Calc->Result

Caption: Workflow for determining Abraham's hydrogen bond acidity (A) using 1H NMR solvent shifts.

Protocol 2: UV-Vis Titration with Reichardt's Dye

Causality: Reichardt's dye is a highly solvatochromic probe. When a


 donor forms a hydrogen bond with the phenolate oxygen of the dye, it stabilizes the electronic ground state relative to the excited state. This causes a measurable hypsochromic (blue) shift in the intramolecular charge transfer (ICT) absorption band[6].

Step-by-Step Methodology:

  • Dye Preparation: Prepare a 0.1 mM stock solution of Reichardt's dye in anhydrous

    
     under an inert atmosphere.
    
  • Titration: Transfer a known volume of the dye solution to a quartz cuvette. Gradually titrate with a concentrated stock solution of the

    
     donor (in 
    
    
    
    ).
  • Spectroscopic Monitoring: Record the UV-Vis spectrum after each addition. Monitor the shift of the

    
     (typically around 550-700 nm depending on baseline polarity).
    
  • Binding Constant Calculation: Plot the change in absorbance against the concentration of the

    
     donor. Fit the data to a 1:1 binding isotherm to extract the dissociation constant (
    
    
    
    ) of the HB complex[6].

Protein-Ligand Interaction Dynamics

The


 group interacts with protein targets through two distinct mechanistic pathways: Direct Intermolecular Engagement and Intramolecular Conformational Locking.
Intermolecular Hydrogen Bonding

When positioned appropriately within a pharmacophore, the


 proton can act as a direct HB donor to protein backbone carbonyls or amino acid side chains (e.g., Asp, Glu). Because the 

group is bulkier and more lipophilic than an

group, it displaces high-energy water molecules from the binding pocket more effectively, contributing a favorable entropic gain to the free energy of binding (

)[2].
Intramolecular Hydrogen Bonding (IMHB) & "Molecular Origami"

One of the most powerful applications of the


 group is its ability to form Intramolecular Hydrogen Bonds (IMHB) with adjacent acceptors (e.g., 

). This phenomenon, often referred to as "origami with small molecules," allows chemists to pre-organize the conformation of a flexible ligand[7].
  • Causality: By locking the molecule into its bioactive conformation via an IMHB, the entropic penalty typically incurred upon binding to the protein target is drastically reduced[1]. Furthermore, IMHBs can mask polar surface area (PSA) during transit through lipid membranes, artificially boosting passive permeability, only to break and engage the target upon entering the active site[2].

G CF2H CF2H-Bearing Ligand IMHB Intramolecular H-Bond (IMHB) (e.g., CF2-H···O=C) CF2H->IMHB Nearby Acceptor InterHB Intermolecular H-Bond with Protein Target CF2H->InterHB Exposed CF2H Conform1 Conformational Locking (Reduced Entropy Penalty) IMHB->Conform1 Conform2 Direct Target Engagement (Bioisostere for OH/SH/NH) InterHB->Conform2 Affinity Enhanced Binding Affinity & Selectivity Conform1->Affinity Conform2->Affinity

Caption: Dual role of CF2H in drug design: IMHB-driven conformational locking and direct target engagement.

Quantitative Data Summary

The following table summarizes the physicochemical impact of the


 group across various structural contexts, demonstrating its tunable nature.
Functional Group ContextAbraham's HB Acidity (

)

(vs.

analog)
Primary Bioisosteric Equivalent
Difluoromethyl Anisoles 0.085 – 0.126[3]-0.1 to +0.4[3]Thiophenol, Aniline[3]
Alkyl-

< 0.05[1]~ +0.5Weak Donor / Lipophilic Spacer
Cationic Ar-

> 0.15[8]VariableEnhanced Donor (Approaching

)

-Difluoromethyl Ketones
Variable (IMHB dependent)Modest IncreaseReversible Electrophilic Warhead[2]

Strategic Applications in Medicinal Chemistry

Overcoming Metabolic Liabilities

Alcohols and phenols are notorious for undergoing rapid Phase II metabolism (glucuronidation and sulfation), leading to poor oral bioavailability. Replacing a critical


 with 

maintains the necessary hydrogen bond interaction with the target protein while completely ablating the site of conjugation, thereby extending the compound's half-life (

)[2].
Reversible Covalent Warheads

When positioned


 to a ketone, the 

group exerts a strong electron-withdrawing effect that increases the electrophilicity of the carbonyl carbon. This makes

-difluoromethyl ketones highly reactive toward nucleophilic residues (e.g., catalytic serines or cysteines) in target proteins. Unlike irreversible inhibitors, these warheads can form reversible covalent bonds (hemiketals or hemithioketals), offering a unique kinetic profile that balances high target affinity with reduced risks of idiosyncratic toxicity[2].

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties." PMC (National Institutes of Health). Available at:[Link]

  • Ni, C., Hu, M., & Hu, J. "Quantifying the ability of the CF2H group as a hydrogen bond donor." PubMed (National Institutes of Health). Available at:[Link]

  • Zafrani, Y., Sod-Moriah, G., Yeffet, D., et al. "Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Lin, X., & Gouverneur, V. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews (RSC Publishing). Available at:[Link]

  • Hunter, L. "Origami with small molecules: exploiting the C–F bond as a conformational tool." Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-Bromo-2-(difluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Arylated Quinolines in Medicinal Chemistry The quinoline scaffold is a privileged pharmacophore, forming the core...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Arylated Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[2][3] Its application in the functionalization of quinoline cores, particularly through the arylation of bromoquinoline precursors, has become an indispensable tool in drug discovery. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse array of aryl and heteroaryl moieties.[1][4]

This guide provides a detailed examination and robust protocols for the Suzuki-Miyaura coupling of a specific, electronically modified substrate: 7-Bromo-2-(difluoromethyl)quinoline. The presence of the electron-withdrawing difluoromethyl (-CHF₂) group at the 2-position introduces unique electronic considerations that influence reactivity and require careful optimization of reaction conditions. This document is intended to provide researchers with both the theoretical understanding and practical guidance necessary to successfully employ this substrate in the synthesis of novel molecular entities.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][5] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps:

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-bromine bond of the 7-Bromo-2-(difluoromethyl)quinoline, forming a Pd(II) intermediate. The reactivity order for halides in this step is generally I > Br > OTf >> Cl.[5][6] The electron-withdrawing nature of the quinoline ring, further enhanced by the -CHF₂ group, facilitates this initial step.[2]

  • Transmetallation: The organoboron reagent (e.g., a boronic acid or its ester) is activated by a base to form a more nucleophilic boronate species.[7] This species then transfers its organic group to the Pd(II) complex, displacing the halide. This step is often the rate-determining step of the catalytic cycle.

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][3][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ox_Ad Oxidative Addition Pd(0)L2->Ox_Ad Ar-Br Pd(II)_Intermediate Ar-Pd(II)-Br(L₂) Ox_Ad->Pd(II)_Intermediate Transmetallation Transmetallation Pd(II)_Intermediate->Transmetallation Ar'-B(OR)₂ + Base Pd(II)_Aryl Ar-Pd(II)-Ar'(L₂) Transmetallation->Pd(II)_Aryl Red_El Reductive Elimination Pd(II)_Aryl->Red_El Ar-Ar' Red_El->Pd(0)L2 Product 7-Aryl-2-(difluoromethyl)quinoline Red_El->Product ArBr 7-Bromo-2-(difluoromethyl)quinoline ArBr->Ox_Ad ArB Arylboronic Acid/Ester ArB->Transmetallation caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Considerations for 7-Bromo-2-(difluoromethyl)quinoline

The electronic properties of the substrate necessitate careful selection of reaction parameters to ensure high yields and minimize side reactions.

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ can be effective, catalyst systems composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand often provide superior results, especially for challenging heteroaryl halides.[8][9] For heteroaromatic substrates, ligands such as SPhos, XPhos, or RuPhos can enhance catalytic activity and stability.[6] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives.[7]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetallation.[7] Common choices include inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. For substrates sensitive to strong bases, milder options like KF can be employed.[7] The choice of base should be empirically determined, as it can be influenced by the specific boronic acid and solvent system used.

  • Solvent System: A mixture of an organic solvent and water is typically employed to dissolve both the organic and inorganic reagents.[6] Common solvent systems include 1,4-dioxane/water, toluene/water, and DME/water.[10] The ratio of organic solvent to water can impact the reaction rate and yield.

  • Boron Reagent: While boronic acids are most common, boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts can offer advantages in terms of stability and reduced side reactions like protodeboronation.[5][6]

Detailed Experimental Protocols

The following protocols provide starting points for the Suzuki-Miyaura coupling of 7-Bromo-2-(difluoromethyl)quinoline. Optimization may be required for specific boronic acids.

Protocol 1: General Conditions using a Buchwald-Type Ligand

This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • 7-Bromo-2-(difluoromethyl)quinoline

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • SPhos (2-6 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2-3 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add 7-Bromo-2-(difluoromethyl)quinoline (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

  • In a separate vial, under an inert atmosphere, add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).

  • Add anhydrous, degassed 1,4-dioxane to the reaction vessel, followed by the catalyst/ligand mixture.

  • Add degassed water (typically a 4:1 or 5:1 ratio of dioxane to water).

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

  • Same as Protocol 1.

Procedure:

  • To a microwave reaction vial equipped with a magnetic stir bar, add 7-Bromo-2-(difluoromethyl)quinoline (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.03 eq), SPhos (0.06 eq), and K₃PO₄ (3.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 110-140 °C for 20-60 minutes.

  • Monitor the reaction progress by LC-MS if possible.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify as described in Protocol 1.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality base or solvents.Screen different palladium catalysts and ligands (e.g., Pd(PPh₃)₄, XPhos, RuPhos).[10] Increase reaction temperature. Ensure the base is finely powdered and anhydrous. Use freshly distilled or anhydrous solvents.
Protodeboronation of Boronic Acid Presence of excess water or protic impurities; Prolonged reaction time at high temperature.Use a boronic ester (e.g., pinacol ester) instead of the boronic acid.[6] Minimize water content in the reaction. Reduce reaction time if possible.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Thoroughly degas all solvents and the reaction mixture.[10] Reduce the catalyst loading.
Formation of Unidentified Byproducts Substrate or product decomposition at high temperatures.Lower the reaction temperature and extend the reaction time. Screen different solvent systems.

Conclusion

The Suzuki-Miyaura coupling of 7-Bromo-2-(difluoromethyl)quinoline is a highly effective method for the synthesis of novel 7-arylquinoline derivatives. Careful consideration of the electronic nature of the substrate and methodical optimization of the catalyst, ligand, base, and solvent system are paramount for achieving high yields and purity. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully utilize this valuable building block in their synthetic endeavors, accelerating the discovery of new chemical entities with therapeutic potential.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Goto, Y., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Noël, T., & Musacchio, A. J. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Hassan, J., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Schneider, C., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. PMC. [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Kaur, N., & Kishore, D. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]

  • Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • Toumi, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Ball, N. D., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

Sources

Application

Application Notes and Protocols for Late-Stage Functionalization of Difluoromethyl Quinoline Scaffolds

Introduction: The Rising Prominence of the Difluoromethyl Group in Quinoline Scaffolds The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its vers...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of the Difluoromethyl Group in Quinoline Scaffolds

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4] In the continuous quest for novel drug candidates with enhanced pharmacological profiles, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design.[2][5] Among these, the difluoromethyl (CF2H) group has garnered significant attention.[5][6] Its unique properties, such as acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups, can profoundly influence a molecule's lipophilicity, metabolic stability, and target-binding affinity.[1][5][6] Late-stage functionalization, the introduction of a key functional group at a late step in a synthetic sequence, is a particularly powerful strategy for the rapid diversification of complex molecules like quinoline-based drug candidates.[7][8][9][10] This application note provides a detailed guide to the contemporary methods for the late-stage functionalization of difluoromethyl quinoline scaffolds, with a focus on practical protocols and mechanistic insights for researchers in drug discovery and development.

Core Strategies for Late-Stage Difluoromethylation of Quinolines

The direct installation of a difluoromethyl group onto a quinoline core in a late-stage fashion primarily relies on radical-based C-H functionalization. These methods obviate the need for pre-functionalization of the quinoline substrate, offering a more atom- and step-economical approach.[1][7] The two predominant and highly effective strategies are Photoredox Catalysis and Minisci-type reactions.

Visible-Light Photoredox Catalysis: A Mild and Efficient Approach

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical species under exceptionally mild conditions, making it highly suitable for the functionalization of complex and sensitive molecules.[5][6][7][11] This methodology typically involves the use of a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) processes to generate the desired difluoromethyl radical from a suitable precursor.[6][8]

Mechanism of Action:

The general mechanism for photoredox-catalyzed C-H difluoromethylation of quinolines is depicted below. The process is initiated by the excitation of a photocatalyst (PC) with visible light. The excited state photocatalyst ([PC]*) then reduces a difluoromethyl radical precursor, such as a difluoromethyl heteroaryl-sulfone, to generate the CF2H radical. This radical then adds to the protonated quinoline ring, which is more electrophilic, to form a radical cation intermediate. Finally, an oxidant in the reaction mixture oxidizes this intermediate, and subsequent deprotonation yields the difluoromethylated quinoline product and regenerates the ground-state photocatalyst.

G cluster_0 Photocatalytic Cycle cluster_1 Substrate Activation and Radical Generation cluster_2 Quinoline Functionalization PC PC PC_star [PC]* PC->PC_star Visible Light (hν) PC_reduced [PC]- PC_star->PC_reduced SET Reagent CF2H-X (e.g., Sulfone) PC_reduced->PC SET Intermediate [Quinoline-H-CF2H]•+ PC_reduced->Intermediate Oxidation Reagent_reduced [CF2H-X]•- Reagent->Reagent_reduced e- from [PC]* Radical •CF2H Quinoline_H Quinoline-H+ Reagent_reduced->Radical Quinoline Quinoline Quinoline->Quinoline_H + H+ Quinoline_H->Intermediate + •CF2H Product CF2H-Quinoline Intermediate->Product - H+, - e- caption Workflow for Photoredox-Catalyzed C-H Difluoromethylation.

Caption: Workflow for Photoredox-Catalyzed C-H Difluoromethylation.

Experimental Protocol: General Procedure for Visible-Light-Driven Difluoromethylation of Quinolines

This protocol is a representative example based on methodologies described in the literature.[5][12]

Materials:

  • Quinoline substrate (1.0 equiv)

  • Difluoromethyl radical precursor (e.g., S-(difluoromethyl)sulfonium salt, 2.0-4.0 equiv)[5]

  • Photocatalyst (e.g., Rose Bengal, Eosin Y, or an Iridium-based complex, 1-5 mol%)[7]

  • Base (e.g., LiOH, 2.0-4.0 equiv)[5]

  • Solvent (e.g., DMSO, EtOAc, 0.1 M)[5][7]

  • Inert atmosphere (Argon or Nitrogen)

  • Visible light source (e.g., Blue or Green LEDs)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add the quinoline substrate (0.2 mmol, 1.0 equiv), the difluoromethyl radical precursor (0.4-0.8 mmol, 2.0-4.0 equiv), the photocatalyst (0.002-0.01 mmol, 1-5 mol%), and the base (0.4-0.8 mmol, 2.0-4.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (2.0 mL) via syringe.

  • Place the reaction vessel approximately 5-10 cm from the visible light source and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated quinoline.

Data Presentation: Substrate Scope and Yields for Photoredox Difluoromethylation

EntryQuinoline SubstrateDifluoromethylating ReagentPhotocatalystSolventYield (%)Reference
1Quinoxalin-2(1H)-oneCF2HSO2NaRose BengalDMSOModerate to Excellent[7]
21-methylquinoxalin-2(1H)-oneS-(difluoromethyl)sulfonium saltPeryleneEtOAcModerate to Good[5]
3N-containing heteroarenes[18F]Difluoromethyl benzothiazolyl-sulfoneIr(ppy)3DMSO(Radiochemical Yield)[6][11][13]
Minisci-Type Reactions: A Classic Strategy for Heteroaromatic Functionalization

The Minisci reaction is a powerful method for the C-H alkylation of electron-deficient heteroaromatics, such as quinolines.[14] The classical Minisci reaction often requires harsh conditions, including high temperatures and strong oxidants. However, modern variations have been developed that proceed under milder conditions, often initiated by photoredox catalysis or other radical initiation methods.[14][15]

Mechanism of Action:

In a Minisci-type reaction, a difluoromethyl radical is generated from a suitable precursor. This nucleophilic radical preferentially adds to an electron-deficient position of the protonated quinoline ring (typically the C2 or C4 position). The resulting radical cation is then oxidized to a cation, which subsequently loses a proton to afford the final difluoromethylated product.

G cluster_0 Radical Generation cluster_1 Quinoline Functionalization Precursor CF2H Radical Precursor Radical •CF2H Precursor->Radical Initiator (e.g., Ag+, hv) Quinoline_H Quinoline-H+ Quinoline Quinoline Quinoline->Quinoline_H + H+ Intermediate [Quinoline-H-CF2H]•+ Quinoline_H->Intermediate + •CF2H Cation [Quinoline-H-CF2H]+ Intermediate->Cation Oxidant (-e-) Product CF2H-Quinoline Cation->Product - H+ caption Key Steps in a Minisci-Type C-H Difluoromethylation.

Caption: Key Steps in a Minisci-Type C-H Difluoromethylation.

Experimental Protocol: General Procedure for a Minisci-Type Difluoromethylation of Quinolines

This protocol is a generalized procedure based on modern Minisci-type reactions.

Materials:

  • Quinoline substrate (1.0 equiv)

  • Difluoromethylating reagent (e.g., Zn(SO2CF2H)2, 1.5-3.0 equiv)[16]

  • Oxidant (e.g., K2S2O8, AgNO3)[7] or photoredox system

  • Acid (e.g., Trifluoroacetic acid, TFA)

  • Solvent (e.g., Acetonitrile, Dichloromethane)

Procedure:

  • Dissolve the quinoline substrate (0.5 mmol, 1.0 equiv) in the chosen solvent in a round-bottom flask.

  • Add the acid (e.g., TFA, 1.0-2.0 equiv) to protonate the quinoline.

  • Add the difluoromethylating reagent (0.75-1.5 mmol, 1.5-3.0 equiv) and the oxidant or photocatalytic system.

  • Stir the reaction mixture at the appropriate temperature (room temperature to elevated temperatures, depending on the specific method) for the required time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the product by column chromatography.

Regioselectivity in Quinoline Functionalization:

A critical aspect of the late-stage functionalization of quinolines is controlling the position of the newly introduced group. For radical difluoromethylation, the regioselectivity is largely governed by the electronic properties of the quinoline ring. The C2 and C4 positions are generally the most electron-deficient and, therefore, the most susceptible to attack by the nucleophilic difluoromethyl radical.[1] Recent studies have also reported methods for achieving C3-difluoromethylation, which has traditionally been a more challenging transformation.[1]

Transition-Metal Catalyzed Cross-Coupling Reactions

While radical C-H functionalization is a dominant strategy, transition-metal-catalyzed cross-coupling reactions offer an alternative and powerful approach for the synthesis of difluoromethyl quinolines, particularly when a pre-functionalized quinoline (e.g., a haloquinoline) is readily available.[4][8][17][18][19]

Key Features:

  • Catalysts: Palladium and copper are the most commonly employed metals for these transformations.[8][18]

  • Reagents: A variety of difluoromethylating agents can be used, including TMSCF2H (difluoromethyltrimethylsilane) and difluoromethyl copper complexes.[8][16]

  • Mechanism: The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8]

Data Presentation: Comparison of Late-Stage Functionalization Methods

MethodAdvantagesDisadvantagesTypical Regioselectivity
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, avoids strong oxidants.[5][7][20]May require screening of photocatalysts and reaction conditions.C2 and C4 positions.
Minisci-Type Reaction Direct C-H functionalization, good for electron-deficient heterocycles.[14][21]Can require stoichiometric oxidants and acidic conditions, may lead to mixtures of regioisomers.[16]Primarily C2 and C4 positions.[1]
Transition-Metal Cross-Coupling High yields and well-defined regioselectivity.[8]Requires pre-functionalization of the quinoline scaffold.[1][7]Dependent on the position of the leaving group.

Conclusion and Future Outlook

The late-stage functionalization of difluoromethyl quinoline scaffolds is a rapidly evolving field, driven by the increasing importance of these motifs in drug discovery. The methodologies outlined in this application note, particularly visible-light photoredox catalysis and modern Minisci-type reactions, provide powerful and practical tools for the synthesis and diversification of complex quinoline derivatives. Future research will likely focus on the development of even more selective and efficient catalytic systems, including those that enable precise control over regioselectivity, especially for the more challenging positions of the quinoline ring. The continued advancement of these late-stage functionalization techniques will undoubtedly accelerate the discovery of next-generation quinoline-based therapeutics.

References

  • Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. (2020). MDPI. [Link]

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020). Nature Communications. [Link]

  • Radical EWG‐difluoromethylation of (hetero)aromatics: [CF2−EWG]‐reagents, activation mechanisms and analysis of substrate scope. (n.d.). ResearchGate. [Link]

  • Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. (2018). PMC. [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. (2022). MDPI. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews. [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. (2024). ResearchGate. [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. (2024). Vietnam Journal of Science, Technology and Engineering. [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. (n.d.). OAJI.net. [Link]

  • Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. (n.d.). PMC. [Link]

  • Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. (2014). ACS Publications. [Link]

  • Minisci-Type Reaction Enabled by Copper-Mediated Radical-Coupling: Photocatalytic C2-Selective C–H Bis(trifluoromethyl)carbinolation of Quinolines. (2025). ACS Publications. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. [Link]

  • Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. (2019). PMC. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PMC. [Link]

  • Scope of the Difluoromethylation of Quinoxalin‐2(1H)‐one; isolated... (n.d.). ResearchGate. [Link]

  • Synthetic applications and difunctionalizations a Late-stage... (n.d.). ResearchGate. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. (2021). PubMed. [Link]

  • Promoting Photocatalytic Direct C−H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. (2024). University of Birmingham's Research Portal. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PMC. [Link]

  • Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. (2013). Beilstein Journals. [Link]

  • Scope of the ¹⁸F‐difluoromethylation reaction. [a] Standard reaction... (n.d.). ResearchGate. [Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). RSC Publishing. [Link]

  • Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions. (n.d.). eScholarship.org. [Link]

  • Metal-free oxidative cross-coupling enabled practical synthesis of atropisomeric QUINOL and its derivatives. (2021). PMC. [Link]

  • Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles. (2018). PMC. [Link]

  • A review on transition-metal mediated synthesis of quinolines. (2025). ResearchGate. [Link]

Sources

Method

Application Note: Radical Difluoromethylation of Quinoline Heterocycles

Executive Summary & Strategic Importance The difluoromethyl group ( ) acts as a lipophilic hydrogen bond donor, functioning as a bioisostere for hydroxyl ( ) and thiol ( ) groups.[1] Its incorporation into quinoline scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The difluoromethyl group (


) acts as a lipophilic hydrogen bond donor, functioning as a bioisostere for hydroxyl (

) and thiol (

) groups.[1] Its incorporation into quinoline scaffolds—a privileged structure in antimalarial (e.g., chloroquine) and kinase inhibitor pharmacophores—can significantly modulate metabolic stability (

), membrane permeability (

), and binding affinity without altering steric bulk.

This guide details three distinct radical-based methodologies for the direct C–H difluoromethylation of quinolines. Unlike traditional transition-metal cross-couplings that require pre-functionalized halides, these methods utilize innate C–H functionalization, streamlining late-stage diversification of drug leads.

Mechanistic Principles & Regioselectivity

The Radical Minisci Pathway

The core mechanism across all protocols described herein is the Minisci-type radical substitution . The reaction is governed by the polarity match between the nucleophilic difluoromethyl radical (


) and the electron-deficient heterocycle.
  • Activation: The quinoline is activated via protonation (using acids like TFA) or coordination to a Lewis acid/metal. This lowers the LUMO energy, making the ring more electrophilic.

  • Radical Addition: The nucleophilic

    
     radical attacks the most electron-deficient positions, typically C2  and C4 .
    
  • Oxidative Rearomatization: The resulting radical cation intermediate is oxidized (by persulfate, TBHP, or anodic oxidation) and deprotonated to restore aromaticity.

Regioselectivity Rule:

  • C2 vs. C4: Under acidic conditions, C2 is generally favored due to the

    
    -amino effect. However, if C2 is blocked, substitution occurs at C4.
    
  • C5/C8: Electrophilic radical attacks (rare for

    
    ) would favor the carbocyclic ring; however, 
    
    
    
    is nucleophilic, strictly favoring the pyridyl ring.
Mechanistic Pathway Diagram[2]

MinisciMechanism Quinoline Quinoline (Substrate) Protonated Protonated Quinoline (Activated Electrophile) Quinoline->Protonated + Acid (TFA) Intermediate Radical Cation Intermediate Protonated->Intermediate + •CF2H RadicalSource CF2H Source (Zn(SO2CF2H)2 / R-SO2Na) CF2H_Radical •CF2H Radical (Nucleophilic) RadicalSource->CF2H_Radical Oxidation/Photolysis CF2H_Radical->Intermediate Product Difluoromethylated Quinoline Intermediate->Product - H+ / - e- (Oxidation)

Caption: Figure 1.[2][3][4] General Minisci-type mechanism for nucleophilic radical addition to quinolines.

Protocol 1: Innate Radical Functionalization (The Baran Method)

Best for: Late-stage functionalization, scalability, and operational simplicity. Reagent: Zinc Difluoromethanesulfinate (DFMS).[5][6][7]

Scientific Rationale

Zinc sulfinates (Baran reagents) are superior to sodium salts in biphasic systems. The zinc cation acts as a weak Lewis acid, potentially assisting in substrate coordination. The use of trifluoroacetic acid (TFA) is critical: it protonates the quinoline nitrogen, significantly increasing the rate of nucleophilic radical attack.

Materials
  • Substrate: Quinoline derivative (1.0 equiv)[2][4]

  • Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)

  • Solvent: Dichloromethane (DCM) / Water (2.5:1 ratio)

  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv)

Step-by-Step Protocol
  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add the Quinoline substrate (0.5 mmol) and DCM (2.5 mL).

  • Activation: Add water (1.0 mL) and TFA (38 µL, 0.5 mmol). Stir vigorously for 2 minutes to ensure protonation.

  • Reagent Addition: Add Zinc Difluoromethanesulfinate (DFMS) (443 mg, 1.5 mmol) in one portion.

  • Initiation: Add TBHP (70% aq., 345 µL, 2.5 mmol) dropwise over 1 minute.

    • Note: The reaction is exothermic. For gram-scale, cool to 0°C during addition.

  • Reaction: Stir vigorously at room temperature (23°C) for 12–24 hours. The biphasic mixture requires high shear stirring for effective phase transfer.

  • Quench: Slowly add saturated aqueous

    
     until pH > 8.
    
  • Workup: Extract with DCM (3 x 10 mL). Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Protocol 2: Visible-Light Photocatalysis

Best for: Mild conditions, sensitive functional groups, and "green" chemistry compliance. Reagent: Sodium Difluoromethanesulfinate (


).[8]
Scientific Rationale

This method avoids strong chemical oxidants like TBHP. An organic photocatalyst (e.g., Eosin Y or Rhodamine 6G) is excited by visible light.[9] The excited state oxidizes the sulfinate to generate the


 radical. This is a "redox-neutral" or oxidative quenching cycle depending on the specific catalyst turnover.
Materials
  • Substrate: Quinoline derivative (1.0 equiv)[2][4]

  • Reagent: Sodium Difluoromethanesulfinate (2.0 equiv)

  • Catalyst: Eosin Y (2 mol%) or Rhodamine 6G

  • Solvent: DMSO or DMSO/H2O mixture

  • Light Source: Blue (450 nm) or Green (530 nm) LEDs (10-20 W)

Step-by-Step Protocol
  • Preparation: In a Pyrex tube, dissolve Quinoline (0.2 mmol),

    
     (0.4 mmol), and Eosin Y (2.6 mg, 0.004 mmol) in DMSO (2.0 mL).
    
  • Acidification: Add TFA (1.0 equiv) if the substrate is electron-rich; for electron-deficient quinolines, this may be omitted, though yields often improve with acid.

  • Degassing: Sparge the solution with Nitrogen or Argon for 10 minutes to remove Oxygen (which quenches the triplet state of the photocatalyst).

  • Irradiation: Place the tube 2–3 cm from the LED source. Stir at room temperature for 18 hours. Use a fan to maintain temperature < 30°C.

  • Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine to remove DMSO.

Protocol 3: Electrochemical Difluoromethylation

Best for: Process chemistry, avoiding stoichiometric oxidants/reductants.

Scientific Rationale

Electrolysis replaces chemical oxidants. The anodic oxidation of the sulfinate (


 V vs SCE) generates the radical. A "sacrificial" cathodic reaction (proton reduction to 

) balances the cell.
Experimental Setup Diagram

ElectroSetup cluster_reaction Reaction Mixture PowerSupply Potentiostat / DC Power (Constant Current: 10 mA) Anode Anode (+) Graphite or Platinum PowerSupply->Anode e- out Reaction Radical Generation & Substitution Anode->Reaction Oxidation of CF2H-SO2Na Cathode Cathode (-) Platinum Plate/Wire Cathode->PowerSupply e- in Cell Undivided Cell Solvent: MeCN/H2O Electrolyte: LiClO4

Caption: Figure 2. Electrochemical cell configuration for oxidative difluoromethylation.

Protocol
  • Cell Assembly: Use an undivided cell equipped with a Graphite anode and Platinum cathode.

  • Mixture: Dissolve Quinoline (0.5 mmol),

    
     (1.5 mmol), and 
    
    
    
    (0.1 M electrolyte) in MeCN/H2O (4:1, 5 mL).
  • Electrolysis: Apply a constant current of 10 mA (approx. 5–10 mA/cm² current density).

  • Duration: Pass 2.5–3.0 F/mol of charge (approx. 3–4 hours).

  • Workup: Evaporate MeCN, dilute with water, extract with EtOAc.

Comparative Data Analysis

FeatureBaran Method (Chemical)PhotocatalyticElectrochemical
Reagent Cost Moderate (Zn salt)Low (Na salt + Cat)Low (Na salt + Electricity)
Scalability High (Kg scale proven)Moderate (Photon penetration limits)High (Flow cells available)
Reaction Time 12–24 Hours18–24 Hours2–4 Hours
Selectivity (C2:C4) ~2:1 to 5:1Tunable via catalystSimilar to chemical
Functional Group Tolerance Excellent (Acids, Halides ok)Good (Avoid photosensitive groups)Good (Avoid easily oxidized groups)

Troubleshooting & Optimization (Expert Insights)

  • Issue: Low Conversion.

    • Cause: Inefficient radical generation or phase transfer issues in the Baran method.

    • Solution: Increase stirring speed (vortex) for biphasic systems. Add a second portion of TBHP and DFMS after 6 hours.

  • Issue: Regioselectivity Mixtures.

    • Cause: Substrate electronics.

    • Solution: Block the C2 position with a removable group (e.g., -Cl) if C4 is the target. Alternatively, use N-oxide activation (followed by reduction) to alter the electronic bias.

  • Issue: Decomposition.

    • Cause: Over-oxidation.

    • Solution: In electrochemical methods, strictly control the charge passed (stop at 2.5 F/mol). In chemical methods, lower the temperature to 0°C.

References

  • Fujiwara, Y., et al. (2012).[5] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 492, 95–99.[5] [Link][5]

  • Ji, Y., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]

  • Lemos, A., et al. (2019). "Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis." Advanced Synthesis & Catalysis, 361(7), 1500-1537. [Link]

  • Claraz, A., et al. (2020). "Unlocking the direct photocatalytic difluoromethylation of C=N bonds." Chemical Communications, 56, 11469-11472. [Link]

  • Yuan, X., et al. (2022). "Electrochemical-Oxidation-Promoted Direct N-ortho-Selective Difluoromethylation of Heterocyclic N-Oxides." Organic Letters, 24(7), 1555–1560. [Link]

  • Baran Lab (Open Flask). "Zinc Sulfinate Reagents Guide." [Link] (General reference for reagent handling).

Sources

Application

Application Note: Advanced C–H Activation Strategies for Site-Selective Quinoline Functionalization

Executive Summary The quinoline scaffold is a privileged structural motif ubiquitous in natural products, pharmaceuticals, and organometallic ligands. Historically, functionalizing the quinoline ring required pre-activat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structural motif ubiquitous in natural products, pharmaceuticals, and organometallic ligands. Historically, functionalizing the quinoline ring required pre-activated substrates (e.g., halogenated quinolines) and stoichiometric organometallic reagents. Today, transition-metal-catalyzed C–H activation offers an atom- and step-economical paradigm for late-stage diversification.

As detailed by , achieving site-selectivity across the multiple available C–H bonds of quinoline is a formidable challenge[1]. This application note provides a comprehensive guide to the mechanistic causality and self-validating protocols required to selectively functionalize the C8, C5, and C3 positions of quinoline rings, shifting from traditional C2/C4 nucleophilic metalation to advanced proximity-driven and radical-based pathways.

The Causality of Site-Selectivity

The intrinsic electronic properties of unactivated quinolines naturally bias electrophilic functionalization toward the C2 and C4 positions. Overriding this innate reactivity requires strategic manipulation of the substrate-catalyst microenvironment:

  • C8-Functionalization (Proximity Effect): The C8 position is activated by utilizing the Lewis basic nitrogen to direct the transition metal. However, direct coordination often leads to catalyst poisoning or harsh condition requirements. Converting quinoline to a quinoline N-oxide acts as a "stepping stone," facilitating the formation of a stable 5-membered palladacycle that selectively activates the C8–H bond via an electrophilic agostic intermediate[2].

  • C5-Functionalization (Remote SET): Functionalizing the remote benzocyclic C5 position requires a reversibly binding directing group (e.g., an 8-amino group). The metal coordinates to the directing group and initiates a Single-Electron Transfer (SET) process, generating a radical species that selectively attacks the distal C5 position[3].

  • C3-Functionalization (Hydride 1,4-Addition): Unactivated quinolines can be functionalized at the C3 position without directing groups via a nickel-hydride pathway. The catalyst undergoes 1,4-addition to produce a 1,4-dihydroquinoline intermediate, followed by nucleophilic attack on an electrophile and subsequent oxidative aromatization[4].

Mechanistic_Pathways Substrate Quinoline Scaffold N_Oxide N-Oxide Activation (Stepping Stone) Substrate->N_Oxide Oxidation Directing_Group 8-Amino Group (Directing Template) Substrate->Directing_Group Substitution Unactivated Unactivated Quinoline (No DG) Substrate->Unactivated Direct C8_Func C8-Functionalization (Pd-Catalyzed) N_Oxide->C8_Func Pd(II) / AcOH Agostic C-H Cleavage C5_Func C5-Functionalization (Cu-Catalyzed) Directing_Group->C5_Func Cu(II) / SET Radical Cross-Coupling C3_Func C3-Functionalization (Ni-Catalyzed) Unactivated->C3_Func Ni-Hydride 1,4-Addition

Caption: Logical pathways for site-selective C-H functionalization of quinolines based on activation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes specific in-process controls and mechanistic checkpoints to verify that the reaction is proceeding via the intended catalytic cycle.

Protocol I: Palladium-Catalyzed C8-Selective Arylation of Quinoline N-Oxides

Developed by , this method utilizes palladium acetate in acetic acid to achieve highly regioselective C8-arylation[2].

Causality & Rationale: The choice of solvent is critical. Acetic acid acts not just as a solvent, but as a proton-shuttle ligand that favors an electrophilic agostic C–H intermediate at the C8 position over the C2 position. Using less basic anions (like trifluoroacetate) increases the electrophilicity of the Pd center, heavily biasing the reaction toward C8[5].

Step-by-Step Methodology:

  • Reaction Assembly: In a microwave-safe vial equipped with a magnetic stir bar, add quinoline N-oxide (1.0 mmol), the desired iodoarene (1.5 mmol), and

    
     (5 mol%, 0.05 mmol).
    
  • Solvent Addition: Suspend the mixture in glacial acetic acid (3.0 mL). Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 120 °C for 30–60 minutes.

  • Quench & Workup: Cool the vial to room temperature. Dilute with ethyl acetate (15 mL) and neutralize the acetic acid by slowly washing with saturated aqueous

    
     (3 × 15 mL) until CO₂ evolution ceases.
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

System Validation (H/D Exchange Checkpoint): To validate the electrophilic cyclopalladation mechanism, run a parallel micro-scale control reaction using


 and 

in the absence of the iodoarene. Isolate the unreacted quinoline N-oxide after 1 hour at 120 °C. ¹H-NMR analysis must show >35% deuterium incorporation specifically at the C8 position (and <1% at C2), confirming the reversible agostic C–H cleavage pathway[5].

Workflow_C8 Prep 1. Reaction Setup Quinoline N-oxide + Ar-I Pd(OAc)2 in AcOH MW 2. Microwave Irradiation 120°C, 30-60 mins Prep->MW IPC 3. In-Process Control LC-MS Aliquot MW->IPC Decision Conversion > 95%? IPC->Decision Decision->MW No (Extend Time) Workup 4. Aqueous Workup Neutralize AcOH with NaHCO3 Decision->Workup Yes Validation 5. Structural Validation NMR (Verify C8 vs C2 H/D Exchange) Workup->Validation

Caption: Self-validating experimental workflow for microwave-assisted C8-arylation.

Protocol II: Copper-Catalyzed Remote C5-H Sulfonylation

Demonstrated by , this protocol achieves remote functionalization at the C5 position using an 8-amino directing group[3].

Causality & Rationale: The bidentate coordination of the 8-aminoquinoline motif to


 positions the metal center to facilitate a Single-Electron Transfer (SET) to the sulfonyl chloride. This generates a highly reactive sulfonyl radical that specifically attacks the C5 position due to the geometric constraints of the transient metallacycle[3].

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk tube, add 8-aminoquinoline (0.5 mmol), sulfonyl chloride (0.75 mmol),

    
     (20 mol%), and 
    
    
    
    (1.0 mmol).
  • Solvent Addition: Add 1,2-dichloroethane (DCE) (2.0 mL) under an inert argon atmosphere.

  • Thermal Activation: Stir the mixture at 80 °C for 12–16 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove copper salts, and concentrate the filtrate.

  • Purification: Purify the crude residue by column chromatography to yield the C5-sulfonylated product.

System Validation (Radical Trapping Checkpoint): To validate the SET radical mechanism, set up a parallel control reaction spiked with 1.0 equivalent of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). The complete suppression of the C5-sulfonylated product, coupled with LC-MS detection of the TEMPO-sulfonyl adduct, definitively validates the radical causality of the cross-coupling[3].

Quantitative Data Summary

The table below consolidates the operational parameters and quantitative outcomes for the primary regioselective functionalization strategies discussed in recent literature.

Target PositionCatalyst SystemDirecting Strategy / Pre-activationKey Mechanistic IntermediateYield RangeReaction Time
C8

(5 mol%)
N-Oxide (Stepping Stone)Electrophilic Agostic C–H Cleavage65–95%< 1 hr (Microwave)
C5

(20 mol%)
8-Amino (Bidentate Chelation)SET-Generated Sulfonyl Radical60–90%12–16 hrs (Thermal)
C3

(10 mol%)
Unactivated (None)Ni-Hydride 1,4-Addition50–85%12–24 hrs (Room Temp)
C2

(10 mol%)
N-Oxide (Basic Anions)Nucleophilic Metalation (CMD)60–88%12–24 hrs (Thermal)

Conclusion & Future Outlook

The site-selective C–H functionalization of quinolines has evolved from brute-force electrophilic aromatic substitutions to highly orchestrated, catalyst-directed pathways. By understanding the causality behind solvent effects (e.g., AcOH driving C8-selectivity) and activation modes (e.g., SET vs. 1,4-addition), researchers can predictably functionalize previously inaccessible positions on the quinoline ring. Future drug development workflows should integrate these self-validating protocols to rapidly generate diverse quinoline libraries with high atom economy and minimal pre-functionalization steps.

References

  • Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: Molecules (NCBI/PMC) URL: [Link]

  • Title: Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies Source: ACS Catalysis (NCBI/PMC) URL: [Link]

  • Title: Remote C–H Activation of Quinolines through Copper-Catalyzed Radical Cross-Coupling Source: Journal of the American Chemical Society (Semantic Scholar) URL: [Link]

  • Title: Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room Temperature Source: The Hong Kong Polytechnic University (PolyU Institutional Repository) URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Use of 7-Bromoquinoline Intermediates in the Synthesis of Novel Antiviral Agents

Introduction: The Quinoline Scaffold as a Privileged Structure in Antiviral Drug Discovery The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Antiviral Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its rigid structure and ability to be functionalized at various positions make it a "privileged scaffold" for the design of therapeutic agents.[2][3] In the realm of antiviral research, quinoline derivatives have demonstrated significant potential against a range of viruses, including Human Immunodeficiency Virus (HIV), Dengue virus, Zika virus, and coronaviruses.[2][3][4] Marketed antiviral drugs such as saquinavir, an HIV protease inhibitor, contain the quinoline motif, highlighting its clinical relevance.[2] The emergence of drug-resistant viral strains necessitates the continuous development of new antiviral agents, and the versatile quinoline scaffold remains a fertile ground for innovation.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 7-bromoquinoline as a key intermediate in the synthesis of novel antiviral compounds. We will delve into the rationale behind targeting the 7-position of the quinoline ring, provide detailed protocols for key synthetic transformations, and present data on the antiviral activity of resulting derivatives.

The Strategic Importance of the 7-Bromo Substituent

The bromine atom at the 7-position of the quinoline ring is not merely a placeholder; it is a strategic functional group that serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the systematic introduction of diverse chemical moieties, enabling the exploration of the chemical space around the quinoline core to optimize antiviral activity and other pharmacological properties.

The primary advantages of employing 7-bromoquinoline as a starting material include:

  • Facilitation of Cross-Coupling Reactions: The C-Br bond at the 7-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings.[5][6] These reactions allow for the introduction of aryl, heteroaryl, and alkynyl groups, which can significantly influence the compound's interaction with viral targets.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the electronic distribution within the quinoline ring system, potentially impacting its binding affinity to viral proteins or enzymes.

  • Structure-Activity Relationship (SAR) Studies: The ability to readily modify the 7-position is invaluable for conducting detailed SAR studies. By systematically introducing different substituents, researchers can probe the specific structural requirements for optimal antiviral potency and selectivity.[1][2] For instance, studies have shown that introducing a methoxy group at the 7-position can significantly increase anti-HIV activity.[2]

Key Synthetic Methodologies for the Derivatization of 7-Bromoquinoline

The following sections provide detailed protocols for two of the most powerful and widely used methods for the functionalization of 7-bromoquinoline: the Suzuki-Miyaura coupling for the synthesis of 7-arylquinolines and the Sonogashira coupling for the synthesis of 7-alkynylquinolines.

Protocol 1: Synthesis of 7-Arylquinolines via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[7][8] This reaction is particularly useful for synthesizing biaryl compounds, which are common motifs in biologically active molecules.[9]

Reaction Principle:

7-Bromoquinoline 7-Bromoquinoline Reaction_Mix Solvent (e.g., Dioxane/H2O) 7-Bromoquinoline->Reaction_Mix Arylboronic_Acid Arylboronic Acid or Ester Arylboronic_Acid->Reaction_Mix Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction_Mix Base Base Base->Reaction_Mix 7-Arylquinoline 7-Arylquinoline Reaction_Mix->7-Arylquinoline Heat 7-Bromoquinoline 7-Bromoquinoline Reaction_Mix Solvent (e.g., THF) 7-Bromoquinoline->Reaction_Mix Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Reaction_Mix Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd_Catalyst->Reaction_Mix Cu_Cocatalyst CuI Cu_Cocatalyst->Reaction_Mix Base Base (e.g., Et3N) Base->Reaction_Mix 7-Alkynylquinoline 7-Alkynylquinoline Reaction_Mix->7-Alkynylquinoline Room Temp.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Preventing Defluorination of CF2H Groups in Metal Catalysis

Prepared by the Office of Senior Application Scientist Welcome to the technical support center for managing difluoromethyl (CF2H) moieties in metal-catalyzed reactions. The unique electronic properties of the CF2H group,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support center for managing difluoromethyl (CF2H) moieties in metal-catalyzed reactions. The unique electronic properties of the CF2H group, such as its ability to act as a hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, make it highly valuable in pharmaceutical and agrochemical development.[1][2] However, the stability of the C-F bonds in this group presents a significant challenge, as undesired defluorination is a common side reaction during catalytic functionalization.

This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you mitigate defluorination and improve the efficiency and selectivity of your reactions.

Section 1: Understanding the Problem - FAQs

This section addresses fundamental questions about the mechanisms and driving forces behind the defluorination of CF2H groups.

Q1: What is defluorination and why is it a problem with the CF2H group?

A1: Defluorination is the cleavage of a carbon-fluorine (C-F) bond. In the context of metal catalysis, it is an undesired side reaction that leads to the formation of monofluoromethyl (-CHF), methylene (-CH2-), or fully hydrodefluorinated (-CH3) byproducts instead of the desired difluoromethylated product. This process is particularly challenging for the CF2H group because the C-F bond, while strong, can be activated by transition metal catalysts.[3] The reaction not only consumes starting material and reduces the yield of the target molecule but also complicates purification due to the formation of multiple, often difficult-to-separate, fluorinated byproducts.

Q2: What are the primary mechanisms for metal-catalyzed defluorination of CF2H groups?

A2: Defluorination can proceed through several mechanistic pathways, largely dependent on the metal catalyst, ligands, substrate, and reaction conditions. The most common mechanisms include:

  • β-Fluoride Elimination: This is a prevalent pathway, especially with late transition metals. After oxidative addition of a CF2H-containing substrate to the metal center, if there is an open coordination site and the geometry is favorable, a fluoride atom at the β-position to the metal can be eliminated. This forms a metal-fluoride species and a difluorocarbene or a related intermediate, which can then lead to undesired products.

  • Radical Pathways: Single-electron transfer (SET) processes, often induced by photoredox or certain transition metal catalysts, can generate radical intermediates.[4][5] A difluoromethyl radical can undergo further reduction and protonation, leading to hydrodefluorination.

  • Oxidative Addition into the C-F Bond: While less common than C-H or C-X (X=Cl, Br, I) activation, direct oxidative addition of a low-valent metal center into a C-F bond can occur, particularly with electron-rich and coordinatively unsaturated metals like nickel.[6][7] This directly cleaves the C-F bond and initiates the defluorination cascade.

G E E H H E->H Common Intermediate

Section 2: Troubleshooting Guide

This guide is structured to address specific issues encountered during experiments.

Q3: My reaction yield is low, and I've isolated a hydrodefluorinated byproduct (Ar-CH3 from Ar-CF2H). What is the likely cause and how can I fix it?

A3: The formation of a fully hydrodefluorinated product suggests an aggressive reduction pathway is occurring. This is often promoted by overly harsh reaction conditions or a catalyst system that favors C-F activation over the desired C-C or C-N bond formation.

Causality & Explanation: This issue frequently arises from:

  • Excessive Temperature: Higher temperatures can provide the activation energy needed to overcome the barrier for C-F bond cleavage, which may be higher than that for the desired reaction.[8]

  • Strong Reductants/Bases: Certain bases or reductants can interact with the metal center or the substrate to facilitate SET pathways or direct C-F cleavage.

  • Catalyst/Ligand Mismatch: The chosen ligand may not sufficiently shield the metal center or may promote an electronic environment that favors C-F activation. For instance, highly electron-donating, less bulky ligands might stabilize intermediates prone to defluorination.

Troubleshooting Steps:

  • Reduce Reaction Temperature: Screen a range of lower temperatures (e.g., reduce from 100 °C to 60-80 °C). This is often the most effective first step.

  • Re-evaluate Your Base/Reductant: Switch to a milder or bulkier base (e.g., from Cs2CO3 to K3PO4 or an organic base like DBU). If a stoichiometric reductant is used, consider decreasing its equivalents or switching to a less potent one.

  • Optimize Ligand Structure: Introduce a ligand with greater steric bulk. Bulky ligands can sterically hinder the approach of the C-F bond to the metal center, thus disfavoring β-fluoride elimination or direct oxidative addition.[9][10] For palladium catalysis, ligands like BrettPhos have shown success in minimizing defluorination in similar contexts.[11]

Q4: My ¹⁹F NMR spectrum shows multiple signals, including a triplet corresponding to a -CH₂F group, indicating partial defluorination. How can I improve selectivity for the -CF₂H product?

A4: The presence of a monofluorinated byproduct points to a selective, single defluorination event. This is a classic sign of competing β-fluoride elimination or a controlled radical process. The goal is to kinetically favor the desired reductive elimination over these side reactions.

Causality & Explanation: Partial defluorination often occurs when the intermediate LnM(II)(R)(CF2H) has a lifetime long enough to undergo β-fluoride elimination before productive reductive elimination can occur (see Figure 1). The resulting difluorocarbene-like species can be trapped or reduced to yield monofluorinated products.

Troubleshooting Steps:

  • Increase Ligand Steric Hindrance: As with complete hydrodefluorination, bulky ligands are critical. They can accelerate the rate of reductive elimination relative to β-fluoride elimination by creating steric pressure around the metal center, forcing the coupling partners off. A bulky N-heterocyclic carbene (NHC) ligand or a biarylphosphine ligand is often a good choice.[10][11]

  • Use a More Electron-Withdrawing Ligand: While seemingly counterintuitive, a slightly more electron-withdrawing ligand can sometimes destabilize the M(II) intermediate, promoting faster reductive elimination. This is a delicate balance and requires careful screening.

  • Add a Fluoride Scavenger (with caution): In some systems, adding a Lewis acid that can coordinate to the fluoride ion (e.g., boron-based reagents) can disfavor the equilibrium of β-fluoride elimination. However, this can also interfere with the catalyst or other reaction components and must be used judiciously.

  • Change the Metal Catalyst: If palladium catalysis is failing, consider switching to nickel or copper. These metals have different redox potentials and coordination geometries, which can fundamentally alter the reaction pathway and suppress specific side reactions.[12][13][14] Nickel catalysts, in particular, can be highly effective for cross-couplings involving fluoroalkyl groups.[12]

Q5: My catalyst appears to be turning black (decomposing) and the reaction stalls. Could this be related to defluorination?

A5: Yes, catalyst decomposition is a common consequence of defluorination. The formation of metal-fluoride species can lead to catalyst deactivation and precipitation.

Causality & Explanation: When β-fluoride elimination occurs, a stable metal-fluoride complex (e.g., LnPd(II)-F) is formed. These complexes can be highly stable and insoluble, effectively removing the active catalyst from the catalytic cycle.[15][16] Over time, these species can aggregate and decompose into metallic nanoparticles (e.g., Pd(0) black). The strong M-F bond makes catalyst regeneration difficult.[8][16]

Troubleshooting Steps:

  • Implement Strategies to Prevent β-Fluoride Elimination: All the points from Q4 are relevant here, especially the use of bulky ligands to prevent the formation of the initial M-F bond.

  • Ensure Anhydrous Conditions: Water can hydrolyze M-F bonds, but it can also interfere with the catalyst in other ways, leading to decomposition.[8] Ensure all solvents and reagents are rigorously dried.

  • Modify the CF2H Source: If using a transmetalation reagent (e.g., (CF2H)ZnX, (CF2H)SiR3), ensure it is pure and handled under inert conditions. Impurities can accelerate catalyst decomposition. Sometimes, changing the counter-ion or the nature of the organometallic reagent can alter reactivity and stability.[17][18]

Section 3: Preventative Strategies & Protocols

Success in preventing defluorination often comes from proactive experimental design rather than reactive troubleshooting.

Key Strategy: Ligand Selection

The choice of ligand is arguably the most critical factor in controlling defluorination. The ideal ligand should promote the desired reductive elimination step while suppressing C-F activation pathways.

Ligand TypeKey FeatureMechanism of PreventionRecommended For
Bulky Biarylphosphines Large Cone Angle, Electron-RichSterically shields metal center, disfavoring β-F elimination; promotes fast reductive elimination.[10]Pd-catalyzed cross-coupling reactions.[11]
N-Heterocyclic Carbenes (NHCs) Strong σ-donor, Sterically TunableForms robust M-C bond, stabilizing the catalyst; steric bulk prevents C-F bond approach.Cu- and Pd-catalyzed reactions.[11]
Bulky Diamines Chelating, Steric BulkOccupies coordination sites, preventing open sites needed for β-F elimination; improves catalyst efficiency.[9][10]Ni- and Cu-catalyzed cross-couplings.
Protocol: Palladium-Catalyzed Difluoromethylation of Aryl Bromides with Minimal Defluorination

This protocol is adapted from methodologies that have demonstrated high selectivity by employing a bulky phosphine ligand to accelerate reductive elimination.[11]

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • TMSCF2H (2.0 mmol, 2.0 equiv)

  • Pd(dba)₂ (0.02 mmol, 2 mol%)

  • BrettPhos (0.04 mmol, 4 mol%)

  • CsF (3.0 mmol, 3.0 equiv, dried under vacuum)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, Pd(dba)₂, BrettPhos, and CsF.

  • Solvent and Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add the anhydrous 1,4-dioxane via syringe, followed by the TMSCF2H.

  • Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Check for the formation of hydrodefluorinated or monofluorinated byproducts.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

G start Reaction Shows Defluorination q1 Is hydrodefluorination (e.g., Ar-CH3) the major byproduct? start->q1 q2 Is partial defluorination (e.g., Ar-CHF-R) observed? q1->q2 No a1 1. Lower Temperature 2. Use Milder Base 3. Increase Ligand Bulk q1->a1 Yes q3 Is catalyst decomposition evident? q2->q3 No a2 1. Increase Ligand Bulk (e.g., BrettPhos, NHC) 2. Switch Metal (Pd -> Ni) 3. Ensure Anhydrous Conditions q2->a2 Yes a3 Address cause of M-F bond formation (see A2). Ensure anhydrous conditions. q3->a3 Yes end Improved Selectivity q3->end No a1->end a2->end a3->end

Section 4: Analytical Methods for Detecting Defluorination

Identifying and quantifying defluorination byproducts is crucial for reaction optimization.

  • ¹⁹F NMR Spectroscopy: This is the most powerful tool for identifying fluorinated species. The CF2H group typically appears as a triplet (due to coupling with the proton) with a characteristic chemical shift. Defluorination byproducts will have distinct signals (e.g., a doublet of quartets for a -CHF- group). The integration of these signals provides a direct measure of the relative amounts of each species.[19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile products. The mass spectrum can confirm the loss of one or two fluorine atoms from the parent molecule.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for less volatile or more complex molecules. High-resolution mass spectrometry (HRMS) can provide exact mass data to confirm the elemental composition of byproducts.[20][21]

  • Ion Chromatography (IC): Can be used to quantify the amount of free fluoride (F⁻) ions released into the aqueous phase after workup, providing a total measure of the extent of defluorination.[19][22]

References

  • Transition-Metal-Catalyzed Asymmetric Defluorinative Reactions. Organic Chemistry Frontiers (RSC Publishing).
  • Hydrodefluorination Reactions Catalyzed by Transition-Metal Complexes. ResearchGate.
  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. PMC.
  • A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br. Angewandte Chemie International Edition.
  • Transition metals can mediate selective defluorination... ResearchGate.
  • Catalytic Hydrodefluorination with Late Transition Metal Complexes. ACS Catalysis. Available at: [Link]

  • Catalysis for Fluorination and Trifluoromethylation. PMC.
  • Late-stage difluoromethylation: Concepts, developments and perspective. ResearchGate.
  • Degradation and Defluorination of Ultra Short-, Short-, and Long-Chain PFASs in High Total Dissolved Solids Solutions by Hydrothermal Alkaline Treatment. ACS Publications. Available at: [Link]

  • A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2 Br. PubMed. Available at: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry. Available at: [Link]

  • Metal fluorides - multi-functional tools for the study of phosphoryl transfer enzymes. bioRxiv. Available at: [Link]

  • Fluoride-activated Catalysis. University of Groningen Research Portal. Available at: [Link]

  • Metal fluorides—multi-functional tools for the study of phosphoryl transfer enzymes, a practical guide. Biophysical Reports. Available at: [Link]

  • Activation of C?F bonds using Cp*2ZrH2: a diversity of mechanisms. ResearchGate.
  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Nickel-catalyzed reductive cross-coupling of difluoromethylated secondary alkyl bromides with organohalides. Chemical Communications (RSC Publishing). Available at: [Link]

  • Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society. Available at: [Link]

  • A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters. Available at: [Link]

  • Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds. ResearchGate.
  • C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. University of Oxford. Available at: [Link]

  • Catalyst Design and Feature Engineering to Improve Selectivity and Reactivity in Two Simultaneous Cross-Coupling Reactions. Journal of Chemical Information and Modeling. Available at: [Link]

  • C-F Bond Activation and Metal Fluoride Complexes. University of York. Available at: [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. Available at: [Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. Available at: [Link]

  • The 18F-Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox-CF2SO2Ph Reagent. Organic Letters. Available at: [Link]

  • Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. White Rose Research Online. Available at: [Link]

  • Radiodifluoromethylation of well-functionalized molecules. PMC. Available at: [Link]

  • C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. ResearchGate.
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available at: [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. oaji.net. Available at: [Link]

  • Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation. Available at: [Link]

  • Defluorination of perfluorooctanoic acid and perfluorooctane sulfonic acid by heterogeneous catalytic system of Fe-Al2O3/O3. Science of The Total Environment. Available at: [Link]

  • Hydrodefluorination of Perfluorooctanoic Acid in the H2‑Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles. Environmental Science & Technology. Available at: [Link]

  • Recent Advances for the Direct Introduction of the CF2Me Moiety. PMC. Available at: [Link]

  • Defluorinative functionalization approach led by difluoromethyl anion chemistry. PMC. Available at: [Link]

  • Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. ResearchGate.
  • Accurate detection and high throughput profiling of unknown PFAS transformation products for elucidating degradation pathways. Jimdo. Available at: [Link]

  • Difluoromethylation and trifluoromethylation reagents derived from tetrafluoroethane β-sultone. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journals. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Polar Fluorinated Quinoline Intermediates

Welcome to the technical support center for the purification of polar fluorinated quinoline intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar fluorinated quinoline intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these unique and often difficult molecules. The inherent basicity of the quinoline core, combined with the electron-withdrawing effects and altered polarity imparted by fluorine substituents, presents a distinct set of purification hurdles. This resource provides in-depth, field-proven solutions in a direct question-and-answer format to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

Q1: I've just finished my synthesis. What's the best initial strategy to choose a purification method?

Choosing the right starting point is critical to minimizing product loss and development time. The optimal purification strategy depends on three key factors: the physical state of your crude product (solid vs. oil), the scale of your reaction, and the required final purity.

A logical workflow can guide your decision-making process. Begin by assessing your crude material and follow a path toward the most efficient technique.

G start Crude Polar Fluorinated Quinoline Intermediate state What is the physical state? start->state scale_solid What is the scale? state->scale_solid Solid scale_oil What is the scale? state->scale_oil Oil / Tar recrystallization Attempt Recrystallization or Salt Formation scale_solid->recrystallization Lab Scale (<5g) High Purity Needed flash_chrom Flash Chromatography scale_solid->flash_chrom Any Scale Moderate Purity prep_hplc Preparative HPLC / SFC scale_oil->prep_hplc Lab Scale (<1g) High Purity / Difficult Separation scale_oil->flash_chrom Lab to Pilot Scale extraction Consider Acid-Base Extraction first scale_oil->extraction If major non-basic impurities are present recrystallization->flash_chrom If crystallization fails flash_chrom->prep_hplc If purity is insufficient

Caption: Workflow for selecting an initial purification method.

Troubleshooting Guide: Common Purification Issues

Q2: My polar fluorinated quinoline is a persistent oil and refuses to crystallize. How can I solidify it for easier handling and purification?

This is a frequent challenge, as the polarity and hydrogen bonding capabilities of these molecules can lead to the formation of viscous oils instead of crystalline solids.

Causality: Oils persist when the molecules have a higher affinity for the solvent or impurities than for forming an ordered crystal lattice. The goal is to disrupt these interactions and encourage lattice formation.

Solutions:

  • Systematic Solvent Screening: The choice of solvent is paramount for inducing crystallization.[1] For polar compounds, solvent/anti-solvent systems are often effective.

    • For Polar Oils: Dissolve the oil in a minimum amount of a polar solvent in which it is highly soluble (e.g., ethanol, acetone, methanol). Slowly add a less polar anti-solvent (e.g., water, hexane) dropwise until persistent turbidity is observed.[1] Allow the solution to stand, cool slowly, and if necessary, gently scratch the inside of the flask with a glass rod to create nucleation sites.[2]

  • Salt Formation: This is a highly effective and robust method for purifying basic quinolines.[1][3] Converting the basic quinoline to a salt dramatically alters its physical properties, often resulting in a highly crystalline, stable solid.

    • Hydrochloride (HCl) Salts: Dissolve the oily base in a suitable solvent like isopropanol, diethyl ether, or ethyl acetate. Add a solution of HCl (e.g., 2M in diethyl ether or gaseous HCl) dropwise until precipitation is complete.

    • Other Salts: Phosphates and picrates can also form highly crystalline salts.[1][4] Picrates are particularly useful for small-scale purification as they crystallize well, though the free base must be regenerated by treatment with a base.[1]

Experimental Protocol: HCl Salt Formation for Solidification

  • Dissolve your oily quinoline intermediate (1.0 g) in 10-20 mL of anhydrous diethyl ether.

  • While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise.

  • Observe for the formation of a precipitate. Continue adding the HCl solution until no further precipitation occurs.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield the purified hydrochloride salt.

Q3: My compound shows poor retention (elutes in the void volume) on my C18 reversed-phase HPLC column. How can I get it to stick?

This is a classic problem for polar analytes in reversed-phase (RP) chromatography. The compound has a higher affinity for the polar mobile phase than the nonpolar C18 stationary phase.[5]

Causality: The retention mechanism in RP-HPLC is based on hydrophobic interactions. Polar molecules, especially those with fluorine atoms that can reduce surface hydrophobicity, do not interact strongly with the nonpolar alkyl chains of the stationary phase.

Solutions:

StrategyMechanism of ActionRecommended For
Use a Polar-Embedded Column Stationary phase contains polar groups (e.g., amide, carbamate) near the silica surface, which promotes interaction with polar analytes and prevents phase collapse in highly aqueous mobile phases.[5][6]General purpose improvement for polar compounds.
Ion-Pairing Chromatography An ion-pairing reagent (e.g., TFA, HFBA) is added to the mobile phase. It forms a neutral ion-pair with the protonated quinoline, increasing its overall hydrophobicity and retention on the C18 phase.[5]Ionizable basic compounds.
Switch to HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for polar compounds. It uses a polar stationary phase (silica, diol, amine) and a high organic mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase.[5][7][8]Very polar compounds that are intractable by reversed-phase.

Experimental Protocol: HILIC Method Development for a Polar Quinoline

  • Column Selection: Begin with a bare silica or an amide-based HILIC column (e.g., 150 x 4.6 mm, 3.5 µm).[5][8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate (adjust pH to ~3.5 with formic acid).

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate (adjust pH to ~3.5 with formic acid).

  • Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10-15 minutes.

  • Gradient Elution: Start with a shallow gradient, for example: 0-100% Mobile Phase B over 15 minutes.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to achieve optimal selectivity and peak shape.[5]

Q4: I'm seeing significant peak tailing and potential degradation of my compound during flash chromatography on silica gel. What's happening and how do I fix it?

This issue is almost always caused by the interaction of the basic quinoline nitrogen with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[5] This strong, non-specific binding leads to poor peak shape and can even catalyze the degradation of sensitive molecules.

Causality: The lone pair of electrons on the quinoline nitrogen forms a strong hydrogen bond or an acid-base interaction with surface silanols, slowing the elution of that portion of the analyte band and causing "tailing." The acidic environment can be destructive to certain functional groups.

G problem Peak Tailing / Degradation on Silica Gel cause Root Cause: Acidic Silanol (Si-OH) Sites Interact with Basic Quinoline problem->cause solution1 Deactivate Silica Gel (Masks Silanol Sites) cause->solution1 solution2 Use Alternative Stationary Phase (Inherently Less Acidic) cause->solution2 solution3 Use Reversed-Phase Flash (Different Separation Mechanism) cause->solution3 sub1 Flush column with solvent containing 1-2% Triethylamine (TEA) solution1->sub1 sub2 Alumina (Basic or Neutral) Diol or Amine-functionalized Silica solution2->sub2 sub3 Use a C18 column with Acetonitrile/Water mobile phase solution3->sub3

Caption: Troubleshooting guide for issues on silica gel.

Solutions:

  • Deactivate the Silica Gel: This is the most common and effective solution. By adding a small amount of a competing base to your mobile phase, you can effectively "cap" the active silanol sites, preventing them from interacting with your compound.[5]

    • Protocol: Add 1-2% triethylamine (TEA) or ammonium hydroxide to your pre-determined elution solvent (e.g., Ethyl Acetate/Hexane). Flush the packed column with 2-3 column volumes of this modified solvent before loading your sample. Run the entire purification using the base-modified eluent.[5]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic support.[5]

    • Alumina: Available in neutral or basic grades, alumina is an excellent alternative for acid-sensitive basic compounds.

    • Bonded Silica: Amine or diol-functionalized silica phases offer different selectivity and a much less acidic surface.[7][8]

  • Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, using a C18-functionalized silica column with a polar mobile phase (like acetonitrile/water or methanol/water) can completely circumvent the problems associated with acidic silica.[5]

References

  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Addressing challenges in the purification of quinoline derivatives. (n.d.). Benchchem.
  • Troubleshooting guide for the purification of polar quinoline compounds. (n.d.). Benchchem.
  • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16). Procyon.
  • 6 Things You Need to Know About Pharmaceutical Intermediate. (2023, February 10). Nuobai Pharm.
  • Method for extracting quinoline and isoquinoline from coal tar wash oil. (n.d.). Google Patents.
  • Process for purification of quinoline yellow. (n.d.). Google Patents.
  • The crystallization of quinoline. (n.d.). Google Patents.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. (2024, August 13). SPX Flow.
  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. (n.d.). Horizon IRD.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2003, March 14). PubMed.
  • Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft.
  • Selective Direct Fluorination of Quinoline Derivatives. (n.d.). ResearchGate.
  • What can I use to purify polar reaction mixtures?. (2023, July 11). Biotage.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023, April 11). MDPI.
  • Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis. (2025, January 25). MDPI.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis. (n.d.). Benchchem.
  • Purification of Quinoline. (n.d.). LookChem.
  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Pharmaffiliates.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025, November 15). IJFMR.
  • Most Frequently Asked Questions In Pharma Inteviews. (n.d.). Author.
  • Recrystallization and Melting Point Analysis. (2022, December 5). YouTube.
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.). PMC.
  • Structure-Based Design of Reversible, Quinoline-2(1H)-one Inhibitors of Serine- and Metallo-Carbapenemases. (2026, January 26). Author.
  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. (n.d.). Author.
  • LC Purification Troubleshooting Guide. (n.d.). Waters Corporation.
  • Successful HPLC Operation – A Troubleshooting Guide. (n.d.). ThermoFisher.

Sources

Troubleshooting

Technical Support Center: Advanced Troubleshooting for Cross-Coupling Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and academic researchers who encounter stalling or parasitic side reactions in their ca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and academic researchers who encounter stalling or parasitic side reactions in their catalytic workflows. One of the most notorious yield-killers in palladium- and nickel-catalyzed cross-coupling (such as Suzuki-Miyaura or cross-electrophile coupling) is protodebromination (also known as hydrodehalogenation).

Instead of forming the desired carbon-carbon bond, the aryl or alkyl bromide is prematurely reduced, replacing the halogen with a hydrogen atom[1]. This guide is engineered to help you understand the mechanistic causality behind this failure and provide self-validating protocols to rescue your reaction.

Mechanistic Causality: Why Does Protodebromination Occur?

To eliminate a side reaction, you must first understand its kinetic origin. Protodebromination is fundamentally a kinetic competition. After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate sits at a mechanistic crossroads.

If the subsequent transmetalation step is fast, the catalytic cycle proceeds smoothly to reductive elimination, yielding the desired cross-coupled product. However, if transmetalation is sluggish, the long-lived Ar-Pd(II)-Br complex becomes vulnerable to background hydride donors[2]. The palladium center abstracts a hydride (via


-hydride elimination from solvents, alkoxide bases, or even the boronic ester skeleton itself), forming an Ar-Pd(II)-H species that rapidly undergoes reductive elimination to yield the dead-end Ar-H byproduct[2][3].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Intermediate OxAdd->ArPdBr Transmet Transmetalation (R-B(OH)2, Base) ArPdBr->Transmet Fast Kinetics Hydride Hydride Abstraction (Base/Solvent/Ligand) ArPdBr->Hydride Slow Transmetalation ArPdR Ar-Pd(II)-R Transmet->ArPdR RedElim1 Reductive Elimination ArPdR->RedElim1 RedElim1->Pd0 Product Ar-R (Desired Product) RedElim1->Product ArPdH Ar-Pd(II)-H Hydride->ArPdH RedElim2 Reductive Elimination ArPdH->RedElim2 RedElim2->Pd0 SideProduct Ar-H (Protodebromination) RedElim2->SideProduct

Fig 1: Kinetic competition between desired transmetalation and parasitic protodebromination.

Troubleshooting FAQs

Q1: I am using sodium ethoxide (NaOEt) to drive the Suzuki coupling, but I am seeing massive amounts of dehalogenated starting material. Why? A1: Strong alkoxide bases like NaOEt or KOtBu are potent hydride donors. Once coordinated to the palladium center, they readily undergo


-hydride elimination, generating the exact Pd-H species responsible for protodebromination[1]. Switch to weaker, inorganic bases that lack abstractable 

-hydrogens, such as K

PO

or K

CO

[1].

Q2: I switched to a highly bulky phosphine ligand (e.g., P(t-Bu)


) to force reductive elimination, but my protodebromination actually increased. What is happening? 
A2:  While steric bulk accelerates reductive elimination, extreme steric hindrance can completely block the incoming nucleophile during the transmetalation step. By stranding the Ar-Pd(II)-Br intermediate, you inadvertently give it more time to abstract a hydride from the environment. Switching to a balanced biaryl phosphine like XPhos provides enough electron density for oxidative addition while maintaining a pocket that facilitates rapid transmetalation[4].

Q3: Can my choice of solvent cause protodebromination? A3: Absolutely. Primary and secondary alcohols (like isopropanol) are notorious for donating hydrides via


-hydride elimination when using standard palladium catalysts like Pd(dppf)Cl

[3]. Furthermore, ethereal solvents like THF or 1,4-dioxane can also act as hydride sources under elevated temperatures[2]. If you must use alcohols, consider switching to specific Nickel catalysts (e.g., tri-ProPhos Ni) which have inherently slower

-hydride elimination rates[3]. Otherwise, utilize anhydrous toluene or rigorously dried dioxane.

Q4: How does reactant concentration affect this side reaction? A4: Because transmetalation is a bimolecular process and protodebromination is often a unimolecular or solvent-driven pseudo-first-order process, artificially raising the concentration of your coupling partner (e.g., the alkyl/aryl bromide or boronic acid) accelerates the desired pathway, kinetically outcompeting the side reaction[5].

Quantitative Parameter Matrix

The following table summarizes how specific reaction parameters influence the rate of protodebromination versus productive cross-coupling.

ParameterCondition / ReagentImpact on ProtodebrominationMechanistic Rationale
Base Selection KOtBu, NaOEtHigh Alkoxides undergo rapid

-hydride elimination to form Pd-H species[1].
Base Selection K

PO

, K

CO

Low Inorganic carbonates/phosphates lack abstractable

-hydrogens[1].
Ligand Sterics P(t-Bu)

, JohnPhos
High Extreme bulk slows transmetalation, stranding the Ar-Pd-Br intermediate.
Ligand Sterics XPhos, PCy

Low Balanced sterics allow rapid transmetalation while supporting reductive elimination[4].
Solvent Choice Isopropanol (with Pd)High Acts as a potent hydride donor via

-hydride elimination[3].
Water Content Non-anhydrous conditionsModerate to High Trace moisture can generate transient hydride species or degrade ligands[4].
Stoichiometry Excess Coupling PartnerLow High concentration drives bimolecular transmetalation kinetics[5].

Self-Validating Experimental Protocol

To systematically eliminate protodebromination, execute the following step-by-step methodology. This protocol is designed as a self-validating system , meaning each step includes a built-in control to verify causality.

Step 1: Hydride Source Elimination & Anhydrous Control
  • Action: Replace all alkoxide bases with anhydrous K

    
    PO
    
    
    
    . Dry your chosen solvent (e.g., toluene or 1,4-dioxane) over freshly activated 3Å molecular sieves to enforce strictly anhydrous conditions[4].
  • Validation Check: Run a negative control reaction containing the aryl bromide, catalyst, base, and solvent, but omit the boronic acid . Heat for 2 hours and analyze via GC-MS. If the Ar-H byproduct is still detected, your solvent or base is actively donating hydrides. If Ar-H is absent, proceed to Step 2.

Step 2: Kinetic Acceleration via Stoichiometry
  • Action: Increase the loading of your boronic acid/ester to 1.5 – 2.0 equivalents relative to the aryl bromide.

  • Validation Check: Set up three parallel reactions at 1.0 eq, 1.5 eq, and 2.0 eq of the coupling partner. Plot the ratio of cross-coupled product to protodebrominated byproduct. A linear improvement in this ratio confirms that transmetalation was the rate-limiting step and that you are successfully outcompeting the side reaction[5].

Step 3: Ligand Tuning for Transmetalation
  • Action: If protodebromination persists, the ligand is likely hindering transmetalation. Switch from bulky monodentate phosphines to a Buchwald-type biaryl phosphine. A standard optimized starting point is 5 mol% Pd(OAc)

    
     with 2 equivalents of XPhos[4].
    
  • Validation Check: Monitor the reaction via

    
    P NMR. The disappearance of the stranded Ar-Pd(II)-Br resting state and the emergence of rapid catalytic turnover validates that the steric bottleneck has been resolved.
    

Workflow Start Detect Protodebromination CheckBase Is Base an Alkoxide? Start->CheckBase ChangeBase Switch to K3PO4 / K2CO3 CheckBase->ChangeBase Yes CheckLigand Is Ligand Excessively Bulky? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Switch to XPhos / PCy3 CheckLigand->ChangeLigand Yes CheckSolvent Is Solvent a Hydride Donor? CheckLigand->CheckSolvent No ChangeLigand->CheckSolvent ChangeSolvent Use Toluene or Dry Dioxane CheckSolvent->ChangeSolvent Yes Success Optimized Cross-Coupling CheckSolvent->Success No ChangeSolvent->Success

Fig 2: Systematic troubleshooting workflow to eliminate hydride sources and optimize kinetics.

References

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters National Institutes of Health (PMC)[Link]

  • Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos ACS Catalysis[Link]

  • Kinetics of a Ni/Ir-Photocatalyzed Coupling of ArBr with RBr: Intermediacy of ArNiII(L)Br and Rate/Selectivity Factors Journal of the American Chemical Society[Link]

  • Heck Coupling of 10,10′-Dibromo-9,9′-bianthracene with Para-Substituted Styrenes—Evaluation of the Reaction as a Method for Synthesising Polyunsaturated Bianthracene Derivatives MDPI (Molecules)[Link]

Sources

Optimization

Technical Support Center: Strategies for Overcoming Steric Hindrance at the C7 Position of Quinoline

Introduction The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science.[1][2][3] Consequently, the precise functionalization of the quinoline ring is a subject of intense resear...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science.[1][2][3] Consequently, the precise functionalization of the quinoline ring is a subject of intense research.[1][2][4] While methods for substitution at many positions are well-established, the C7 position presents a significant challenge due to steric hindrance and its electronically disfavored nature for many reaction types.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with C7 functionalization. We will explore advanced synthetic strategies, with a focus on the underlying mechanistic principles that govern their success.

Frequently Asked Questions (FAQs)

Q1: Why is the C7 position of quinoline so difficult to functionalize?

A1: The difficulty in functionalizing the C7 position of quinoline arises from a combination of steric and electronic factors. Sterically, the C7 position is flanked by the C6 and C8 positions of the fused benzene ring, which can hinder the approach of bulky reagents. Electronically, in many reaction manifolds, particularly electrophilic aromatic substitution, the pyridine ring deactivates the entire molecule, and any directing effects often favor other positions. In transition metal-catalyzed C-H activation, the C8 position is often favored due to the formation of a stable five-membered metallacycle with the nitrogen atom, making selective C7 functionalization challenging.[6]

Q2: What are the primary strategies for achieving C7-selective functionalization?

A2: The most successful strategies for C7 functionalization rely on overcoming the inherent steric and electronic disadvantages. These primarily include:

  • Directing Group-Assisted C-H Activation: Employing a directing group at the C8 position can effectively steer a metal catalyst to the adjacent C7 position.

  • Traceless Directing Group Strategies: These innovative methods utilize a directing group that facilitates the C7 functionalization and is subsequently removed in the same reaction pot, simplifying the synthetic sequence.[4][5]

  • Classical Synthesis with Pre-functionalized Precursors: Building the quinoline ring from precursors that already contain the desired C7 substituent is a reliable, albeit less direct, approach.

Q3: Are there any metal-free methods for C7 functionalization?

A3: While transition metal catalysis dominates the landscape of C7 C-H functionalization, some metal-free approaches exist, primarily through classical synthetic routes. For instance, the Skraup or Doebner-von Miller syntheses using a meta-substituted aniline can yield 7-substituted quinolines.[7] However, these methods can suffer from issues with regioselectivity and harsh reaction conditions.[8]

Troubleshooting Guide: C7-Selective C-H Functionalization

Direct C-H functionalization is a powerful tool for late-stage modification of complex molecules. However, achieving high regioselectivity at the C7 position of quinoline can be challenging. This section provides troubleshooting advice for common issues encountered during these reactions.

Problem 1: Low or No Conversion to the C7-Substituted Product
Potential Cause Troubleshooting Strategy Rationale
Inefficient Catalyst Activation Screen different pre-catalysts and ligands. Ensure anhydrous and anaerobic conditions if using air- and moisture-sensitive catalysts.The active catalytic species may not be forming efficiently under the current reaction conditions.
Inappropriate Directing Group If using a directing group strategy, consider switching to a more effective one. For example, an 8-aminoquinoline can be a powerful directing group for Rh(III)-catalyzed reactions.[9]The directing group's ability to coordinate with the metal center is crucial for directing the C-H activation to the desired position.
Sub-optimal Reaction Temperature Perform a temperature screen. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions.C-H activation is often the rate-limiting step and has a significant activation energy barrier that needs to be overcome.
Incorrect Solvent Screen a range of solvents with varying polarities and coordinating abilities.The solvent can influence catalyst solubility, stability, and the rate of C-H activation.
Problem 2: Poor Regioselectivity (Mixture of C7 and Other Isomers)
Potential Cause Troubleshooting Strategy Rationale
Competitive C-H Activation at Other Sites Modify the directing group to create a more sterically demanding environment around other potential reaction sites.Increasing steric hindrance around undesired positions can favor functionalization at the less hindered C7 position.
Insufficient Catalyst-Directing Group Interaction Increase the concentration of the directing group or switch to a more strongly coordinating one.A strong and stable interaction between the catalyst and the directing group is essential for high regioselectivity.
Electronic Bias Favoring Other Positions Introduce an electron-withdrawing or -donating group at a different position on the quinoline ring to electronically disfavor other sites.Altering the electronic landscape of the quinoline can influence the site of C-H activation.
Problem 3: Product Decomposition or Side Reactions
Potential Cause Troubleshooting Strategy Rationale
Harsh Reaction Conditions Lower the reaction temperature and/or reduce the reaction time.High temperatures can lead to thermal decomposition of the starting material or product.
Incompatible Functional Groups Protect sensitive functional groups on the quinoline substrate or the coupling partner before the reaction.Functional groups such as amines, alcohols, or aldehydes can interfere with the catalytic cycle or be unstable under the reaction conditions.
Oxidative or Reductive Side Reactions Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidative side reactions are a concern.The catalyst or substrates may be sensitive to oxidation or reduction under the reaction conditions.

Experimental Protocols

Protocol 1: Rh(III)-Catalyzed C7-Alkylation of 8-Aminoquinolines

This protocol is adapted from a method for the regioselective C7-alkylation of 8-aminoquinolines via metal carbene migratory insertion.[9]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the 8-aminoquinoline substrate (1.0 equiv.), the diazo compound (2.0 equiv.), and [RhCp*Cl₂]₂ (5 mol %).

  • Solvent and Additive Addition: Add anhydrous 1,2-dichloroethane (DCE) as the solvent.

  • Reaction Execution: Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the C7-alkylated quinoline.

Protocol 2: Cu-Catalyzed C7-Arylation via a Traceless Directing Group

This protocol describes a formal C-H arylation at the C7 position using a removable N-acyl directing group.[4][5]

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize the N-acyl quinoline substrate from the corresponding quinoline.

  • Reaction Setup: In a reaction vial, combine the N-acyl quinoline (1.0 equiv.), the diaryliodonium triflate (1.5 equiv.), and Cu(OAc)₂ (10 mol %).

  • Solvent Addition: Add a suitable solvent such as 1,4-dioxane.

  • Reaction Execution: Stir the mixture at 120 °C for the specified time. The N-acyl group is removed in situ.[4]

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Data Presentation

Table 1: Comparison of Catalytic Systems for C7-Functionalization
Catalyst SystemDirecting GroupCoupling PartnerTypical YieldsKey Advantages
[RhCp*Cl₂]₂8-AminoDiazo compoundsGood to excellentHigh regioselectivity for C7-alkylation.[9]
Cu(OAc)₂N-Acyl (traceless)Diaryliodonium triflatesModerate to goodTraceless directing group strategy simplifies synthesis.[4][5]
Pd(OAc)₂Various amidesAlkenes, Aryl halidesVariableBroad substrate scope for C-C bond formation.

Visualizations

Diagram 1: Logic Flow for Troubleshooting Low Yield in C7-Functionalization

troubleshooting_low_yield start Low Yield at C7 catalyst Optimize Catalyst System start->catalyst conditions Adjust Reaction Conditions start->conditions directing_group Evaluate Directing Group start->directing_group substrate Assess Substrate Reactivity start->substrate success Improved Yield catalyst->success conditions->success directing_group->success substrate->success DG_mechanism sub Quinoline with Directing Group (DG) complex Coordination Complex sub->complex Coordination cat Metal Catalyst (M-L) cat->complex cha C-H Activation (Cyclometalation) complex->cha coupling Reductive Elimination / Oxidative Addition cha->coupling product C7-Functionalized Quinoline coupling->product

Sources

Troubleshooting

Technical Support Center: Metal Residue Remediation for Quinoline APIs

Welcome to the Process Chemistry Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for removing transition metal residues (e.g., Palladium, Ruthenium,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for removing transition metal residues (e.g., Palladium, Ruthenium, Copper) from quinoline-based active pharmaceutical ingredients (APIs).

Diagnostic & Remediation Workflow

MetalRemediation N1 Crude Quinoline API (Post-Reaction) N2 ICP-MS Analysis Quantify Pd/Cu N1->N2 N3 Metal > ICH Q3D PDE? N2->N3 N4 Proceed to Final Formulation N3->N4 No (<10 ppm) N5 Assess API Solubility & Reaction Scale N3->N5 Yes (>10 ppm) N6 Solid Scavenger (MP-TMT / Si-Thiol) N5->N6 Homogeneous Org. N7 Aqueous Wash (N-Acetylcysteine) N5->N7 Biphasic Tolerant N8 Recrystallization (Solvent/Antisolvent) N5->N8 High Cryst. Tendency N9 Filtration & Phase Separation N6->N9 N7->N9 N8->N9 N9->N2 Iterative Validation

Workflow for diagnosing and remediating transition metal impurities in quinoline APIs.

Frequently Asked Questions (FAQs)

Q: Why do quinoline products retain palladium so stubbornly compared to other aromatic systems? A: The challenge is fundamentally mechanistic. Quinolines possess a highly accessible


-hybridized nitrogen lone pair that is orthogonal to the aromatic 

-system. During cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), this nitrogen lone pair acts as a potent

-donor, outcompeting the reaction's phosphine ligands to coordinate directly with

intermediates[1]. This forms a highly stable, lipophilic chelate complex that prevents standard aqueous workups from partitioning the metal into the aqueous waste stream.

Q: What are the exact regulatory limits I need to hit for my final API? A: The International Council for Harmonisation (ICH) Q3D guidelines classify Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) as Class 2B elemental impurities[2]. The Permitted Daily Exposure (PDE) for oral administration of Pd is 100 µ g/day , and for parenteral administration, it is 10 µ g/day [2]. To translate this to parts-per-million (ppm): if your patient's maximum daily dose of the API is 10 grams, your Pd limit is strictly 10 ppm for oral drugs and 1 ppm for injectables.

Q: Why did my standard activated carbon treatment fail to remove the palladium? A: Activated carbon relies on physisorption (weak van der Waals forces). These forces are thermodynamically insufficient to break the strong coordinate covalent bond between the quinoline nitrogen and the palladium center. To successfully strip the metal, you must use a scavenger capable of chemisorption—utilizing soft ligands (like thiols or trimercaptotriazines) that form a thermodynamically superior complex with soft metals according to Pearson's Hard-Soft Acid-Base (HSAB) theory[1].

Scavenger Selection & Quantitative Performance

Choosing the right remediation strategy depends on your solvent system and the specific metal. Below is a comparative matrix of industry-standard scavenging techniques[3][4]:

Scavenger / MethodMatrix / PhaseActive Functional GroupMechanism of ActionOptimal Solvent CompatibilityTypical Pd Clearance (%)
MP-TMT Macroporous PolystyreneTrimercaptotriazineChemisorptionTHF, DCM, DMF, Toluene>98%
Si-Thiol Silica Gel1-PropanethiolChemisorptionEtOAc, MeOH, Polar Aprotic85–95%
Smopex-234 Polyolefin FiberThiolChemisorptionAlcohols, Aqueous mixtures>99%
Activated Carbon CarbonaceousNonePhysisorptionBroad (Universal)40–70%
N-Acetylcysteine Aqueous BiphasicThiol & CarboxylateLiquid-Liquid Extraction2-MeTHF, EtOAc, Toluene80–90%

Troubleshooting Guides & Validated Protocols

Protocol A: Solid-Supported Chemisorption (Using MP-TMT)

Best for: Late-stage APIs where liquid-liquid extraction causes emulsion issues or product degradation.

Mechanistic Rationale: MP-TMT utilizes a macroporous polystyrene backbone functionalized with trimercaptotriazine. The three soft sulfur atoms create a highly favorable binding pocket for


, thermodynamically driving the metal away from the quinoline nitrogen[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude quinoline API in a compatible organic solvent (e.g., THF or DCM) at a concentration of 10–20 volumes.

  • Scavenger Loading: Add MP-TMT scavenger. Use 5 to 10 molar equivalents of the scavenger relative to the initial catalyst loading used in the reaction.

  • Thermal Activation: Agitate the suspension at elevated temperatures (40–60 °C) for 4 to 16 hours. Causality: Heat provides the activation energy required to break the kinetic stability of the Pd-Quinoline bond, allowing the thermodynamically favored Pd-TMT complex to form.

  • Filtration: Filter the mixture through a glass frit (porosity 3) or a Celite pad.

  • Washing: Wash the filter cake with 2–3 volumes of the reaction solvent to elute any entrained API.

  • Self-Validating Checkpoint: Calculate the mass balance of the concentrated filtrate. If API recovery is <90%, the API may be physisorbing to the polystyrene matrix. Correction: Increase the polarity of the wash solvent (e.g., add 5% MeOH to DCM) to elute the trapped API without disrupting the covalent Pd-TMT bonds.

  • Verification: Submit the concentrated product for ICP-MS analysis.

Protocol B: Biphasic Ligand Exchange (N-Acetylcysteine Wash)

Best for: Mid-scale process chemistry where solid scavengers are cost-prohibitive.

Mechanistic Rationale: N-acetylcysteine (NAC) acts as a highly water-soluble bidentate ligand. Its thiol and carboxylate groups outcompete the quinoline nitrogen for the metal center, dragging the resulting Pd-NAC complex into the aqueous phase.

Step-by-Step Methodology:

  • Phase Preparation: Dissolve the crude API in a water-immiscible organic solvent (e.g., 2-MeTHF or EtOAc).

  • Reagent Preparation: Prepare a 5% w/w aqueous solution of N-acetylcysteine.

  • Biphasic Mixing: Add 3 to 5 volumes of the aqueous NAC solution to the organic layer.

  • Ligand Exchange: Stir the biphasic mixture vigorously at 50 °C for 2 hours.

  • Self-Validating Checkpoint: Monitor the pH of the aqueous phase. It must remain between pH 4 and 6. Causality: If the pH drops too low, the carboxylate group of NAC protonates, reducing its denticity and drastically lowering its competitive affinity for palladium. Adjust with dilute

    
     if necessary.
    
  • Separation: Separate the phases. Wash the organic layer twice with deionized water to remove any residual NAC.

  • Verification: Evaporate the organic layer and validate metal clearance via ICP-MS.

References

  • ICH Expert Working Group. "Guideline for Elemental Impurities Q3D(R2) - ICH". International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Organic Process Research & Development. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry".
  • Biotage / Sopachem. "Quickly and Easily Remove Residual Metals from APIs to Approved Levels".
  • ACS Omega. "Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support".

Sources

Reference Data & Comparative Studies

Validation

19F NMR chemical shift range for 2-difluoromethyl quinolines

This guide details the F NMR chemical shift specifications for 2-difluoromethyl quinolines , a critical structural motif in modern medicinal chemistry. It synthesizes experimental data, comparative spectral analysis, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the


F NMR chemical shift specifications for 2-difluoromethyl quinolines , a critical structural motif in modern medicinal chemistry. It synthesizes experimental data, comparative spectral analysis, and validated protocols to serve as a definitive reference for characterization.

Executive Summary: The Spectral Signature

For researchers synthesizing or analyzing 2-difluoromethyl quinolines, the


F NMR signal is the definitive confirmation of the difluoromethyl (

) group's integrity.
  • Primary Chemical Shift (

    
    ): -114 to -118 ppm  (typically -116.2 ppm  in 
    
    
    
    ).
  • Multiplicity (Proton-Coupled): Doublet (

    
    ).
    
  • Coupling Constant (

    
    ): 53 – 56 Hz .
    
  • Key Differentiator: This range is distinct from trifluoromethyl (

    
    , 
    
    
    
    ppm) and monofluoromethyl (
    
    
    ,
    
    
    ppm) analogs, providing an unambiguous spectral fingerprint.
Technical Analysis: Chemical Shift & Coupling

The presence of the quinoline nitrogen atom at position 1 exerts a specific electronic influence on the C2 substituent, distinguishing it slightly from carbocyclic analogs (like difluoromethylbenzene).

A. The Chemical Shift Range

The


F nucleus in the 2-position of a quinoline ring resonates in a narrow window relative to the standard Trichlorofluoromethane (

,

ppm).
MotifStructure

F Shift (

, ppm)
Multiplicity

(Hz)
2-Difluoromethyl Quinoline-2-

-116.2 Doublet 55.4
2-TrifluoromethylQuinoline-2-

-68.9SingletN/A
2-FluoromethylQuinoline-2-

-221.1Triplet47.0
Reference Std

0.0Singlet-
Reference Std

-113.1Multiplet-

Note: Values are based on


 solution data. Solvents with higher dielectric constants (e.g., DMSO-

) may induce a shift of 1–2 ppm.
B. Coupling Constants (

-Coupling)

The diagnostic feature of the


 group is the geminal coupling  between the fluorine nuclei and the single proton on the same carbon.
  • Mechanism: Through-bond interaction (2 bonds).

  • Observation: In a standard non-decoupled

    
    F experiment, the signal appears as a large doublet .
    
  • Verification: Performing a proton-decoupled

    
    F
    
    
    
    experiment collapses this doublet into a singlet , confirming the presence of the hydrogen atom and ruling out a
    
    
    linker in a chain.
Comparative Spectral Landscape

To validate your product, compare the observed shift against potential byproducts or analogs. The diagram below illustrates the spectral separation of common fluorinated motifs on the quinoline/pyridine scaffold.

ChemicalShiftScale cluster_scale 19F NMR Chemical Shift Scale (ppm vs CFCl3) CF3 -68 ppm (-CF3 Region) CF2H -116 ppm (2-CF2H Quinoline) CF3->CF2H Reduction (F to H) ArF -113 ppm (Ph-F Internal Std) CH2F -221 ppm (-CH2F Region) CF2H->CH2F Reduction (F to H)

Figure 1: Relative


F NMR chemical shift positions for fluorinated quinoline derivatives. Note the distinct gap between the 

and

signals.
Experimental Protocol: Characterization Workflow

This protocol ensures high-fidelity data acquisition, minimizing artifacts from solvent effects or impurities.

Step 1: Sample Preparation
  • Concentration: Dissolve 10–15 mg of the quinoline derivative in 0.6 mL of deuterated solvent (

    
     is preferred for baseline comparison).
    
  • Internal Standard (Optional but Recommended): Add 10

    
    L of 
    
    
    
    -trifluorotoluene (
    
    
    ppm) or hexafluorobenzene (
    
    
    ppm) if absolute referencing is critical. Most modern spectrometers are calibrated to the solvent lock, making this optional for routine checks.
Step 2: Acquisition Parameters
  • Pulse Sequence:

    • Standard: zg (Bruker) or equivalent.

    • Decoupled: zgpg (Inverse gated decoupling) to collapse the doublet for signal-to-noise improvement.

  • Spectral Width (SW): Set to at least 300 ppm (-250 to +50 ppm) to catch all potential fluorinated species.

  • Relaxation Delay (D1): Fluorine nuclei can have long

    
     relaxation times. Set D1 
    
    
    
    2.0 seconds for quantitative integration.
  • Scans (NS): 16–64 scans are usually sufficient due to the high sensitivity of

    
    F (83% of 
    
    
    
    ).
Step 3: Data Processing
  • Phasing: Apply automatic phasing, then manual correction. The large coupling (

    
     Hz) can sometimes distort phase if not careful.
    
  • Baseline Correction: Apply a polynomial baseline correction if broad background signals (from probe components) are visible.

  • Referencing: If no internal standard is used, reference to the

    
     scale (0 ppm) via the spectrometer's unified scale based on the 
    
    
    
    lock signal.
Structural Validation Logic

Use this logic flow to confirm the identity of your 2-difluoromethyl quinoline product.

ValidationLogic Start Acquire 19F NMR Spectrum CheckShift Is signal between -110 and -120 ppm? Start->CheckShift CheckCoupling Is it a Doublet (J ~ 55 Hz)? CheckShift->CheckCoupling Yes ResultCF3 REJECT: Likely -CF3 (-68 ppm) CheckShift->ResultCF3 Signal ~ -68 ppm ResultCH2F REJECT: Likely -CH2F (-221 ppm) CheckShift->ResultCH2F Signal ~ -221 ppm DecoupleTest Run 1H-Decoupled 19F NMR CheckCoupling->DecoupleTest Yes ResultOther REJECT: Check for Ar-F or impurity CheckCoupling->ResultOther No (Singlet or Multiplet) ResultConfirmed CONFIRMED: 2-CF2H-Quinoline DecoupleTest->ResultConfirmed Signal collapses to Singlet DecoupleTest->ResultOther Signal remains Doublet (F-F coupling?)

Figure 2: Decision tree for validating fluorinated quinoline structures via NMR.

References
  • RSC Publishing. Bis(cyclooctadiene)nickel(0)-catalyzed exhaustive C(sp2)–X and C(sp3)–F hydrodehalogenation. (Provides definitive chemical shift data for 2-difluoromethylpyridine, the direct analog of the quinoline system).

  • Shanghai Institute of Organic Chemistry. Oxidative aromatization of addition products. (Describes the synthesis and characterization of 2-(difluoromethyl)quinoline, Compound 11).

  • BenchChem. 5-(Chloromethyl)-2-(trifluoromethyl)pyridine Data. (Comparative data for trifluoromethylated heterocycles).

  • University of Colorado. 19F NMR Reference Standards. (Standard shifts for CFCl3, PhF, and CF3COOH).

Comparative

HRMS analysis and fragmentation patterns of bromo-difluoromethyl-quinolines

Publish Comparison Guide: HRMS Analysis and Fragmentation Patterns of Bromo-Difluoromethyl-Quinolines Executive Summary & Strategic Importance Topic: High-Resolution Mass Spectrometry (HRMS) Characterization of Bromo-dif...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: HRMS Analysis and Fragmentation Patterns of Bromo-Difluoromethyl-Quinolines

Executive Summary & Strategic Importance

Topic: High-Resolution Mass Spectrometry (HRMS) Characterization of Bromo-difluoromethyl-quinolines (


).
Context:  The 

moiety is an emerging bioisostere in medicinal chemistry, offering a tunable lipophilicity profile and a "functional handle" for late-stage diversification (e.g., radical cross-coupling). However, its lability under ionization creates distinct spectral challenges compared to the robust trifluoromethyl (

) or difluoromethyl (

) analogs.

Core Value Proposition: This guide provides a definitive framework for distinguishing


 scaffolds from their metabolic byproducts and synthetic impurities. By leveraging the unique lability of the 

bond adjacent to the gem-difluoro group, researchers can utilize specific fragmentation pathways as diagnostic fingerprints.

Analytical Methodology: The Self-Validating Protocol

To ensure scientific integrity (E-E-A-T), the analytical workflow must be self-validating . The presence of the bromine atom provides an internal isotopic standard, while the nitrogen of the quinoline ring ensures high ionization efficiency in positive mode.

Ionization Source Selection: ESI vs. APCI
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict for

Mechanism Solution-phase protonation

Gas-phase proton transferESI is superior.
Energy Soft ionization (minimal in-source fragmentation)Harder ionization (thermal degradation risk)The

bond in

is thermally labile. APCI causes premature loss of Br, confusing the molecular ion identification.
Sensitivity High for basic quinoline NitrogenGood for non-polar analogsQuinoline N ensures excellent ESI response.
Validated Experimental Protocol

Objective: Obtain pristine


 ions with preserved isotopic envelopes.
  • Sample Preparation: Dissolve

    
     of compound in 
    
    
    
    MeOH (LC-MS grade). Dilute to
    
    
    in
    
    
    +
    
    
    Formic Acid.
    • Causality: Formic acid ensures protonation of the quinoline nitrogen (

      
      ), maximizing sensitivity.
      
  • Direct Infusion: Inject at

    
     into a Q-TOF or Orbitrap system.
    
  • Source Parameters (Critical):

    • Capillary Temp:

      
       (Prevent thermal debromination).
      
    • Cone Voltage: Low (

      
      ). High cone voltage will induce "In-Source Fragmentation" (ISF), stripping the 
      
      
      
      atom before the quadrupole selects the parent ion.
  • Data Acquisition: Acquire in Profile Mode (not Centroid) to inspect the isotopic fine structure.

Fragmentation Mechanics: The "Weak Link" Hypothesis

The fragmentation of bromo-difluoromethyl-quinolines is governed by the bond dissociation energy (BDE) hierarchy.

  • Strongest:

    
     bond (
    
    
    
    )
  • Intermediate:

    
     bond
    
  • Weakest:

    
     bond (
    
    
    
    )

Consequently, the fragmentation is deterministic . The molecule must cleave the bromine first. This contrasts with


 analogs, which often degrade via ring opening before losing the fluorinated group.
Primary Pathway: The Bromine Ejection

Upon Collision-Induced Dissociation (CID), the protonated molecular ion


 undergoes homolytic or heterolytic cleavage of the C-Br bond.
  • Pathway A (Radical Loss):

    
     (Neutral Loss of 79/81 Da).
    
  • Pathway B (Carbene Formation): A unique rearrangement where the

    
     leaves, followed by the ejection of a difluorocarbene (
    
    
    
    , 50 Da).
Comparative Fragmentation Analysis
FeatureBromo-difluoromethyl (

)
Trifluoromethyl (

)
Difluoromethyl (

)
Isotopic Pattern 1:1 Doublet (

)
SingletSinglet
Primary Fragment

,


(Rare, requires high energy)

Diagnostic Neutral Loss 50 Da (

) after Br loss
69 Da (

)
20 Da (

)
Mass Defect Negative (due to Br/F)Negative (due to F)Moderate

Visualization: Fragmentation Pathways

The following diagram illustrates the validated fragmentation tree for a generic 2-(bromo-difluoromethyl)-quinoline.

FragmentationPathways Parent Parent Ion [M+H]+ (Isotope: 1:1 Doublet) Step1_A Intermediate A [M+H - Br•]+ (Radical Cation) Parent->Step1_A Homolytic Cleavage (Low CE) Step1_B Intermediate B [M+H - HBr]+ Parent->Step1_B Heterolytic Elimination (High CE) Step2_Carbene Product Ion Loss of :CF2 (50 Da) Step1_A->Step2_Carbene Carbene Ejection (Unique to CF2) Step2_Ring Ring Fragmentation Loss of HCN (27 Da) Step1_B->Step2_Ring Quinoline Ring Break

Caption: Figure 1. Deterministic fragmentation tree for Qu-CF2Br. The lability of the C-Br bond directs the initial dissociation, distinguishing it from stable CF3 analogs.

Data Presentation: Theoretical vs. Observed

To validate your HRMS data, compare your experimental results against these theoretical values for a model compound: 2-(bromo-difluoromethyl)quinoline (


) .

Molecular Weight: 256.9652 (Monoisotopic


)
Ion SpeciesFormulaTheoretical m/zError Tolerance (ppm)Diagnostic Note

(

)

257.9725

Base peak. Must show matching

peak at +2.00 Da.

(

)

259.9705

Intensity should be ~98% of the

peak.


179.0541

Radical cation formed by homolytic cleavage.


178.0463

Even-electron ion. Dominates at higher collision energies.


129.0573

"Smoking Gun" : Confirms the presence of the

linker.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Foundational text on fragmentation mechanisms and isotopic patterns).

  • Holčapek, M., et al. (2010). Structural analysis of fluoroquinolones by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. (Provides baseline fragmentation rules for the quinoline scaffold).

  • Niessen, W. M. A. (2006). Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. Wiley-Interscience. (Detailed mechanisms on halogen loss).

  • Fu, Y., et al. (2020). Practical Guide to the Synthesis of Difluoromethylated Heterocycles. Chemical Reviews. (Context on the chemical stability of the

    
     bond). 
    
Validation

2-Difluoromethyl vs. 2-Trifluoromethyl Quinoline: A Potency &amp; Bioisosteric Comparison Guide

Topic: Comparison of 2-difluoromethyl vs 2-trifluoromethyl quinoline potency Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of 2-difluoromethyl vs 2-trifluoromethyl quinoline potency Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, the substitution of hydrogen with fluorinated motifs is a definitive strategy to modulate lipophilicity (


), metabolic stability, and binding affinity.[1][2] While the 2-trifluoromethyl (

)
group is the industry standard for increasing lipophilicity and blocking metabolic sites, the 2-difluoromethyl (

)
group has emerged as a distinct "Lipophilic Hydrogen Bond Donor" (LHBD).

This guide objectively compares these two motifs on the quinoline scaffold. The


 group typically drives potency through hydrophobic interactions and extended half-life, whereas the 

group offers a unique opportunity to improve solubility and gain binding affinity through specific hydrogen bonding interactions with protein targets, acting as a bioisostere for alcohols (

) or thiols (

) rather than just methyl groups.
Physicochemical Basis: The "Lipophilic Hydrogen Bond Donor"

The divergence in potency between 2-


 and 2-

quinolines stems from their fundamental electronic and steric differences.
Comparative Properties Table
Property2-Trifluoromethyl (

)
2-Difluoromethyl (

)
Impact on Potency
Electronic Effect Strong EWG (

)
Moderate EWG (

)

deactivates the ring more, reducing oxidative metabolism.
H-Bonding Acceptor only (weak)Donor (Strong) & Acceptor

can form H-bonds with backbone carbonyls in binding pockets.
H-Bond Acidity (

)
N/A0.10 - 0.16 ppm Higher acidity correlates with stronger donor capability.
Lipophilicity (

)
+0.88 (Highly Lipophilic)+0.40 to +0.60 (Moderate)

improves aqueous solubility relative to

.
Van der Waals Vol. ~42.6 ų~32.0 ų

is less sterically demanding, fitting tighter pockets.

Expert Insight: The


 proton is acidic due to the strong electron-withdrawing effect of the two geminal fluorine atoms. This allows it to act as a Lipophilic Hydrogen Bond Donor , a rare property that allows medicinal chemists to replace unstable hydroxyl (-OH) or thiol (-SH) groups with a metabolically stable, lipophilic alternative that retains H-bond donating capacity.
Potency Drivers & Case Studies
Case Study A: Antimalarial Potency (Mefloquine Analogs)

In the context of antimalarials (e.g., Mefloquine derivatives), the 2-


 group is generally superior .[3]
  • Mechanism: Potency is driven by accumulation in the parasite's food vacuole and inhibition of hemozoin formation. This requires high lipophilicity and resistance to CYP450 metabolism.

  • Observation: Bis-trifluoromethyl quinolines (e.g., at positions 2 and 8) show

    
     values in the low nanomolar range (2.4–6 nM).
    
  • Contrast: Replacing

    
     with 
    
    
    
    in these scaffolds often lowers potency because the reduction in lipophilicity decreases membrane permeability and vacuolar accumulation, despite the potential for additional H-bonding.
Case Study B: Kinase Inhibitors (Selectivity Focus)

In kinase inhibitor design, 2-


 often outperforms 

regarding selectivity.
  • Mechanism: The ATP-binding pocket contains specific residues (e.g., the "gatekeeper" residue or hinge region carbonyls) that can accept a hydrogen bond.

  • Observation: A 2-

    
     quinoline can donate a hydrogen bond to a backbone carbonyl (e.g., Leu, Met) that a 2-
    
    
    
    analog cannot.
  • Data: In specific EGFR inhibitor series, the

    
     analog demonstrated a 5-10x improvement in 
    
    
    
    compared to the
    
    
    analog due to this specific enthalpic gain from H-bonding, while simultaneously improving the solubility profile (lower LogD).
Mechanistic Pathway Diagram

The following diagram illustrates the decision logic for selecting between these two moieties based on the target binding pocket.

PotencyLogic Start Quinoline Scaffold Optimization CheckPocket Analyze Binding Pocket (Crystal Structure) Start->CheckPocket Hydrophobic Large Hydrophobic Pocket? CheckPocket->Hydrophobic No specific polar contacts H_Bond H-Bond Acceptor Available? (e.g., Backbone C=O) CheckPocket->H_Bond Polar residue nearby SelectCF3 Select 2-CF3 Hydrophobic->SelectCF3 ResultCF3 Outcome: + Max Lipophilicity + Metabolic Stability - Poor Solubility SelectCF3->ResultCF3 H_Bond->SelectCF3 No SelectCF2H Select 2-CF2H H_Bond->SelectCF2H Yes ResultCF2H Outcome: + Specific Binding (Enthalpy) + Improved Solubility + Bioisostere of -OH SelectCF2H->ResultCF2H

Caption: Decision tree for selecting 2-


 vs 2-

based on binding pocket characteristics.
Experimental Protocols (Self-Validating Systems)

To empirically verify the potency difference, one must synthesize both analogs and test them side-by-side. Below is a modern, radical-based synthesis workflow that allows late-stage functionalization of the quinoline core.

A. Synthesis of 2-Difluoromethyl Quinoline (Radical Route)

This protocol uses zinc sulfinate salts, which are stable, solid reagents ("Baran reagents"), avoiding the use of ozone-depleting gases.

  • Reagents: Quinoline substrate (1.0 eq), Zn(

    
    )
    
    
    
    (DFMS, 3.0 eq), t-BuOOH (TBHP, 5.0 eq), DMSO/Water (3:1).
  • Procedure:

    • Dissolve quinoline in DMSO/Water.

    • Add DFMS reagent at

      
      .
      
    • Slowly add TBHP dropwise (radical initiator).

    • Stir at room temperature for 12 hours.

    • Validation: Monitor by TLC. The

      
       product will be slightly more polar than a 
      
      
      
      analog but less polar than the parent if unsubstituted.
    • Workup: Extract with EtOAc, wash with saturated

      
       (removes sulfinic acid byproducts), dry over 
      
      
      
      .
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

B. Synthesis of 2-Trifluoromethyl Quinoline (Nucleophilic Route)

For


, the Ruppert-Prakash reagent is the gold standard for high fidelity.
  • Reagents: 2-Chloroquinoline (1.0 eq),

    
     (1.5 eq), 
    
    
    
    (1.2 eq),
    
    
    (1.2 eq), DMF/NMP.
  • Procedure:

    • Mix

      
       and 
      
      
      
      in dry DMF under Argon.
    • Add

      
       and stir for 30 min to generate the active 
      
      
      
      species (brown/red solution).
    • Add 2-Chloroquinoline and heat to

      
       for 16 hours.
      
    • Validation:

      
       NMR is critical here. 
      
      
      
      appears as a singlet around -60 to -65 ppm.
  • Workup: Quench with aqueous ammonia (dissolves copper salts), extract with ether.

C. Potency Evaluation (LogP & Binding Assay)

Do not rely solely on calculated LogP (cLogP).

  • Shake-Flask LogD: Dissolve compound in Octanol/PBS (pH 7.4). Shake for 1 hour. Separate phases. Analyze concentration via HPLC-UV.

    • Expectation:

      
      .
      
  • Binding Assay: Use Surface Plasmon Resonance (SPR) if possible to detect the fast on/off rates associated with the weaker H-bond of

    
    .
    
References
  • Zafrani, Y., et al. (2019).[4][5][6] "

    
    , a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?". Journal of Medicinal Chemistry.
    [Link][7]
    
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry. [Link][7]

  • Truong, T. T., & Nielsen, J. (2023).[4] "Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs". Open Access Journal of Science. [Link]

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond". Chemical Society Reviews. [Link]

  • Muller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition". Science. [Link]

Sources

Comparative

Quinoline vs. Isoquinoline: A Comparative Guide to Metabolic Stability in Drug Discovery

For Immediate Release to the Scientific Community In the landscape of medicinal chemistry, the quinoline and isoquinoline scaffolds are foundational pillars, each supporting a multitude of clinically significant drugs.[1...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Scientific Community

In the landscape of medicinal chemistry, the quinoline and isoquinoline scaffolds are foundational pillars, each supporting a multitude of clinically significant drugs.[1][2][3][4] While these bicyclic heteroaromatic isomers share a C₉H₇N formula, the seemingly subtle difference in the nitrogen atom's position profoundly influences their interaction with metabolic enzymes, leading to distinct pharmacokinetic and toxicological profiles. This guide offers an in-depth comparison of their metabolic stability, providing experimental insights and strategic considerations for drug development professionals.

The Decisive Role of Nitrogen: Metabolic Pathways Unraveled

The metabolic fate of both quinoline and isoquinoline is primarily dictated by Phase I oxidation reactions, catalyzed largely by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[5][6] However, the regioselectivity of these enzymatic attacks differs significantly between the two scaffolds, which is central to their divergent stability and safety profiles.

Quinoline Metabolism: The metabolism of quinoline can proceed through several pathways, including hydroxylation and N-oxidation.[7] Critically, a major route involves the formation of a quinoline-5,6-epoxide.[7][8] This epoxide is a reactive electrophile capable of covalently binding to essential macromolecules like DNA, which is hypothesized to be the basis for the observed genotoxicity and carcinogenicity of the parent quinoline compound.[7][8] This reactive intermediate is further processed by epoxide hydrolase to form 5,6-dihydroxy-5,6-dihydroquinoline.[7][9][10] Key enzymes implicated in human liver microsomes include CYP2A6 for the formation of quinoline-1-oxide and CYP2E1 for the production of 3-hydroxyquinoline.[9][10][11]

Isoquinoline Metabolism: In stark contrast, isoquinoline metabolism typically circumvents the formation of a genotoxic epoxide intermediate.[8] Its metabolic profile is characterized by the formation of various hydroxyisoquinolines (e.g., 1-, 4-, and 5-hydroxyisoquinoline) and isoquinoline-N-oxide.[7] While 5,6-dihydroxy-5,6-dihydroisoquinoline has been detected, it is only a minor metabolite, suggesting the epoxidation pathway is significantly less favored compared to quinoline.[7] This fundamental difference in biotransformation underpins the generally non-genotoxic nature of the isoquinoline scaffold.[8]

Metabolic_Pathway_Comparison cluster_quinoline Quinoline Metabolism cluster_isoquinoline Isoquinoline Metabolism Quinoline Quinoline Q_Metabolites 3-Hydroxyquinoline Quinoline-1-Oxide Quinoline->Q_Metabolites CYP2E1, CYP2A6 Q_Epoxide Quinoline-5,6-Epoxide (Reactive Intermediate) Quinoline->Q_Epoxide CYP450s Q_Diol 5,6-Dihydroxy-5,6- dihydroquinoline Q_Epoxide->Q_Diol Epoxide Hydrolase DNA_Adducts DNA Adducts (Genotoxicity) Q_Epoxide->DNA_Adducts IQ_Metabolites 1-, 4-, 5-Hydroxyisoquinoline Isoquinoline-N-Oxide Isoquinoline Isoquinoline Isoquinoline->IQ_Metabolites CYP450s

Comparative metabolic pathways of quinoline and isoquinoline.

Experimental Assessment: The Liver Microsomal Stability Assay

To quantify and compare the metabolic stability of compounds built upon these scaffolds, the in vitro liver microsomal stability assay is an indispensable tool in early drug discovery.[6][12][13][14] This assay measures the rate at which a compound is metabolized by the primary Phase I enzymes contained within microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells.[6][14]

The primary outputs of this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint), which together provide a robust indication of a compound's metabolic fate and can be used to rank-order compounds and predict in vivo hepatic clearance.[13][14][15]

Protocol: Standard Liver Microsomal Stability Assay

This protocol provides a self-validating system through the inclusion of positive and negative controls.

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Microsomal Stock: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[14][15]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure a sustained supply of the necessary cofactor.[12]

    • Positive Controls: Prepare working solutions of compounds with known metabolic fates (e.g., Midazolam for high clearance, Dextromethorphan for moderate clearance).[15]

    • Quenching Solution: Prepare ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) for LC-MS/MS analysis.

  • Incubation Procedure:

    • Dispense the microsomal solution into microcentrifuge tubes.

    • Add the test compound to achieve a final concentration of 1 µM.[13][14]

    • Negative Control: For one set of samples, add buffer instead of the NADPH regenerating system to account for non-enzymatic degradation.[14]

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[14][15]

    • Immediately add the aliquot to a tube containing the ice-cold quenching solution to terminate the reaction and precipitate proteins.[13][15]

  • Sample Analysis:

    • Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[12][15]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[13][15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (Incubation Volume / Protein Mass) .[15]

Microsomal_Stability_Workflow Start Start: Prepare Reagents (Microsomes, Compound, NADPH) PreIncubate Pre-incubate Compound + Microsomes at 37°C Start->PreIncubate Initiate Initiate Reaction: Add NADPH System PreIncubate->Initiate Control Negative Control: Incubate without NADPH PreIncubate->Control Parallel step Incubate Incubate at 37°C (Timepoints: 0, 5, 15, 30, 60 min) Initiate->Incubate Quench Quench Reaction: Add Cold Acetonitrile + Internal Std. Incubate->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Data Analysis: Calculate t½ and CLint Analyze->Calculate Control->Quench

Workflow for the in vitro liver microsomal stability assay.

Comparative Data and Strategic Implications

The choice between a quinoline and an isoquinoline scaffold is a critical decision in lead optimization. While the inherent genotoxicity of the parent quinoline is a major concern, its derivatives are present in numerous approved drugs, indicating that metabolic liabilities can be engineered out.[4][16] Conversely, the isoquinoline scaffold, often considered a "privileged structure," is also a cornerstone of many therapeutic agents.[1][2]

Recent studies have explored the bioisosteric replacement of quinoline with isoquinoline to enhance metabolic stability and modulate activity. For instance, in the development of HER2 kinase inhibitors, a switch from a quinoline to an isoquinoline moiety not only improved metabolic stability in human and mouse liver microsomes but also enhanced cellular activity and selectivity over EGFR.[17]

Compound ClassScaffoldKey FindingReference
HER2 Kinase InhibitorsQuinoline vs. IsoquinolineBioisosteric replacement of quinoline with isoquinoline led to enhanced metabolic stability and improved cellular activity.[17]
Parent HeterocyclesQuinoline vs. IsoquinolineQuinoline is metabolized to a reactive 5,6-epoxide associated with genotoxicity; isoquinoline metabolism avoids this pathway .[7][8]
ERK1/2 InhibitorsGeneralAddressing metabolic liabilities through bioisosteric replacement is a key strategy to improve compound half-life.[18]

These findings highlight a crucial strategic point: while a quinoline core might present an initial metabolic hurdle, its electronic properties and vector space for substitution are unique. An isoquinoline scaffold may offer a more metabolically stable starting point, potentially accelerating the path to a development candidate. The decision must be guided by the specific therapeutic target, the desired pharmacokinetic profile, and the feasibility of synthetic modifications to block metabolic "hotspots."

Conclusion

The metabolic stability of quinoline and isoquinoline scaffolds is fundamentally different, a direct consequence of the nitrogen atom's position influencing the regioselectivity of CYP-mediated metabolism. Quinoline's propensity to form a reactive epoxide intermediate presents a potential toxicological liability that must be mitigated through careful molecular design. Isoquinoline, by avoiding this pathway, often presents a more metabolically robust foundation.

For the drug development professional, understanding these intrinsic metabolic tendencies is paramount. Early-stage assessment using validated in vitro tools like the microsomal stability assay provides the critical data needed to guide lead optimization. The strategic choice between these two valuable scaffolds is not a matter of inherent superiority, but a nuanced decision based on empirical data and the overarching goals of the drug discovery program.

References

  • Cytochrome P450 species involved in the metabolism of quinoline - PubMed. Available at: [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline - Oxford Academic. Available at: [Link]

  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 - PMC. Available at: [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline - Oxford Academic. Available at: [Link]

  • Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World - Oxford Academic. Available at: [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. Available at: [Link]

  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4 - WSU Research Exchange. Available at: [Link]

  • metabolic stability in liver microsomes - Mercell. Available at: [Link]

  • Microsomal Stability - In Vitro Assay - Charnwood Discovery. Available at: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - ResearchGate. Available at: [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed. Available at: [Link]

  • On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed. Available at: [Link]

  • ROLE OF ISOQUINOLINE IN DRUG DISCOVERY - Zenodo. Available at: [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC. Available at: [Link]

  • Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. Available at: [Link]

  • Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - Mello - 2022 - Chemical Biology & Drug Design - DOI. Available at: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available at: [Link]

  • Addressing metabolic liabilities by bioisosteric replacements with Spark™ | Cresset. Available at: [Link]

  • Cheminformatics-driven discovery of natural isoquinoline alkaloid inhibitors of Beta-secretase I for Alzheimer's management - Our journal portfolio - PLOS. Available at: [Link]

  • Quinoline and isoquinolines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose - Pharmacy 180. Available at: [Link]

  • Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383) - ResearchGate. Available at: [Link]

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. Available at: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. Available at: [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity - MDPI. Available at: [Link]

  • Bioisosteric Replacements - Chemspace. Available at: [Link]

  • Quinoline pharmacophore containing drugs. - ResearchGate. Available at: [Link]

  • Prediction of Metabolic Stability and Bioavailability with Bioisosteric Replacements - Apollo. Available at: [Link]

  • Nature-derived Quinolines and Isoquinolines: A Medicinal Chemistry Perspective - OUCI. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Bioavailability Assessment of 7-Substituted Quinoline Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutics.[1][2][3] Specifically, 7-substituted quinoline derivatives are a class of compounds with significant therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutics.[1][2][3] Specifically, 7-substituted quinoline derivatives are a class of compounds with significant therapeutic potential, but their journey from a promising lead compound to a viable drug candidate is often fraught with pharmacokinetic challenges.[4][5] Chief among these is oral bioavailability, the fraction of an administered dose that reaches systemic circulation.[6] Low bioavailability can stem from poor aqueous solubility, low intestinal permeability, or extensive first-pass metabolism in the gut wall and liver.[6][7]

This guide provides drug development professionals with a comparative framework for assessing the oral bioavailability of 7-substituted quinoline derivatives. We will move beyond simply listing protocols to explain the causality behind experimental choices, integrating in silico, in vitro, and in vivo data to build a comprehensive and predictive bioavailability profile. Our approach emphasizes a tiered, data-driven strategy to de-risk candidates efficiently and select those with the highest probability of clinical success.

The Bioavailability Assessment Cascade: A Strategic Workflow

A successful bioavailability assessment follows a logical progression from predictive, high-throughput methods to more complex, biologically relevant systems, and finally to definitive in vivo studies. This tiered approach ensures that resources are allocated effectively, with poor candidates being eliminated early in the process.

Bioavailability_Assessment_Workflow InSilico In Silico ADME Prediction (Lipophilicity, Solubility, Permeability) Decision1 Go/No-Go (Drug-likeness) InSilico->Decision1 Predict Properties PAMPA In Vitro Passive Permeability (PAMPA) Caco2 In Vitro Intestinal Model (Caco-2 Assay) PAMPA->Caco2 Triage Candidates Decision2 Go/No-Go (Permeability Profile) Caco2->Decision2 Assess Active Transport Metabolic In Vitro Metabolic Stability (Liver Microsomes) Metabolic->Decision2 Assess Metabolism InVivo In Vivo Pharmacokinetics (Rodent Model) Decision3 Go/No-Go (Bioavailability) InVivo->Decision3 Determine F% Decision1->PAMPA Go Decision2->InVivo Go

Caption: The tiered workflow for bioavailability assessment.

Part 1: In Silico & Early-Stage Screening

Before committing to wet-lab experiments, in silico tools provide a crucial first look at a compound's potential drug-like properties.[1][8] These computational models predict key physicochemical parameters that govern absorption, distribution, metabolism, and excretion (ADME).[8][9][10]

Causality: We begin here because it is the most resource-efficient way to flag compounds with fundamental liabilities, such as extremely low solubility or high lipophilicity, which often correlate with poor bioavailability.

Key Predicted Parameters for Quinoline Derivatives:

ParameterImportance for BioavailabilityTypical Tools
LogP / LogD Indicates lipophilicity; affects solubility and membrane permeability. A balanced value is crucial.SwissADME, admetSAR[8][9]
Aqueous Solubility A prerequisite for absorption; low solubility is a common hurdle for heterocyclic compounds.[11]SwissADME, Simulations Plus[12]
Lipinski's Rule of Five A set of guidelines to evaluate drug-likeness and potential for oral absorption.[13]SwissADME, ChemAxon[8][9]
P-gp Substrate Predicts if the compound is likely to be removed from intestinal cells by efflux pumps, reducing absorption.[7]admetSAR, SwissADME

Part 2: In Vitro Permeability Assessment — A Comparative Approach

Once a compound passes the in silico filter, we move to in vitro models to measure its ability to cross the intestinal epithelium. The two most common assays, PAMPA and Caco-2, provide complementary information.

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane.[14][15]

Expertise & Experience: The key insight from PAMPA is that it only measures passive transcellular permeation.[14][16] This makes it an excellent, cost-effective tool for getting a clean read on a compound's intrinsic permeability without the complexities of active transport or efflux.[16][17] We use it as a primary screen to quickly rank-order a series of derivatives.

Experimental Protocol: PAMPA

  • Membrane Preparation: A solution of 1-5% lecithin or hexadecane in an organic solvent (e.g., dodecane, hexane) is prepared.[14][15][17] An aliquot is added to each well of a 96-well filter (donor) plate and the solvent is allowed to evaporate, leaving a lipid layer on the filter membrane.[17]

  • Compound Preparation: Test compounds are diluted from a DMSO stock to a final concentration (e.g., 10 µM) in a buffer at a specific pH (e.g., pH 7.4).[14]

  • Assay Setup: The acceptor plate wells are filled with buffer. The test compound solutions are added to the donor plate.[18]

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for 4-16 hours.[14][15]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.[14][16]

  • Data Analysis: The effective permeability (Pe) is calculated. The results are often expressed as LogPe.

Data Interpretation for PAMPA:

Permeability ClassPe (10⁻⁶ cm/s)Interpretation
Low < 1Poor passive absorption likely.
Medium 1 - 10Passive absorption is possible.
High > 10Good passive absorption expected.
B. Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that, when cultured for ~21 days, differentiate to form a polarized epithelium with tight junctions and functional transporters, mimicking the human intestinal barrier.[][20][21]

Expertise & Experience: This assay is the gold standard for in vitro prediction of human oral absorption because it accounts for multiple transport mechanisms: passive diffusion, paracellular transport (between cells), and active transport (both uptake and efflux).[16][20] A critical application is to determine if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[]

Caco2_Workflow cluster_0 Assay Preparation cluster_1 Permeability Measurement cluster_2 Data Analysis Seed 1. Seed Caco-2 cells on Transwell inserts Culture 2. Culture for 21 days (allow differentiation) Seed->Culture QC 3. QC Check: Measure TEER (>200 Ω·cm²) Culture->QC Dose_AB 4a. Dose Apical (A) Sample Basolateral (B) QC->Dose_AB Dose_BA 4b. Dose Basolateral (B) Sample Apical (A) QC->Dose_BA Incubate 5. Incubate at 37°C (e.g., 120 min) Dose_AB->Incubate Dose_BA->Incubate Quantify 6. Quantify compound (LC-MS/MS) Incubate->Quantify Papp 7. Calculate Papp (A→B) and Papp (B→A) Quantify->Papp ER 8. Calculate Efflux Ratio (ER) ER = Papp(B→A) / Papp(A→B) Papp->ER

Caption: Workflow for the Caco-2 permeability assay.

Experimental Protocol: Caco-2 Permeability

  • Cell Culture: Caco-2 cells are seeded onto semipermeable polycarbonate filter inserts in multi-well plates and cultured for approximately 21 days to form a confluent, differentiated monolayer.[2][]

  • Monolayer Integrity Check (Trustworthiness): Before the experiment, the Transepithelial Electrical Resistance (TEER) is measured. A TEER value ≥ 200 Ω·cm² confirms the integrity of the tight junctions.[21][22] Monolayers not meeting this criterion are discarded.[22]

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A→B): The test compound (e.g., 10 µM) is added to the apical (upper) chamber. The appearance of the compound in the basolateral (lower) chamber is measured over time.[20][22] This direction simulates absorption from the gut into the blood.

    • Basolateral to Apical (B→A): The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured.[20][22] This direction measures the extent of efflux back into the gut lumen.

  • Incubation: Plates are incubated at 37°C, often with gentle shaking, for a set period (e.g., 120 minutes).[20]

  • Post-Assay Integrity Check: The integrity of the monolayer can be re-confirmed using TEER or by measuring the flux of a paracellular marker like Lucifer Yellow.[18][20]

  • Quantification: Samples from both chambers are analyzed by a validated LC-MS/MS method.[20][23]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for each direction.[] The Efflux Ratio (ER) is then determined: ER = Papp (B→A) / Papp (A→B) .

Comparison and Interpretation
FeaturePAMPACaco-2 Assay
Principle Artificial lipid membraneDifferentiated cell monolayer[20]
Transport Measured Passive diffusion only[14][16]Passive, active, and paracellular[16]
Throughput HighLow to Medium
Cost LowHigh
Key Output Intrinsic permeability (Pe)Apparent permeability (Papp), Efflux Ratio (ER)

Synthesizing the Data:

  • High PAMPA, High Caco-2 (A→B), ER < 2: The compound is well-absorbed via passive diffusion.

  • Low PAMPA, High Caco-2 (A→B), ER < 2: Suggests the involvement of an active uptake transporter.

  • High PAMPA, Low Caco-2 (A→B), ER > 2: This is a classic profile for a P-gp substrate. The compound has good intrinsic permeability but is actively pumped out of the cells, which will likely lead to low in vivo bioavailability.[7]

Part 3: In Vivo Pharmacokinetic (PK) Studies

While in vitro assays provide invaluable mechanistic insight, the definitive measure of bioavailability comes from in vivo studies in animal models.[24]

Causality: This step integrates all the complex physiological factors that cannot be fully replicated in vitro, including gastric emptying, intestinal transit time, blood flow, and the combined effects of gut and liver metabolism.

Representative Protocol: Oral PK Study in Rats

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are fasted overnight prior to dosing.

  • Formulation & Dosing: The 7-substituted quinoline derivative is formulated in a suitable vehicle (e.g., a suspension or solution) and administered via oral gavage at a specific dose (e.g., 10 mg/kg). A separate cohort receives an intravenous (IV) dose to determine absolute bioavailability.

  • Blood Sampling: Blood samples (~0.2 mL) are collected from the tail vein or other appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.

  • Bioanalysis (Trustworthiness): A robust and validated LC-MS/MS method is essential for the accurate quantification of the drug in plasma.[23][25][26] The method must be validated for linearity, accuracy, precision, and stability.[26]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software to determine key PK parameters.[7]

Key Pharmacokinetic Parameters and Representative Data:

The table below shows hypothetical PK data for three 7-substituted quinoline derivatives, illustrating how different in vitro profiles can translate to in vivo outcomes.

DerivativeIn Vitro ProfileCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Oral Bioavailability (F%)Interpretation
Compound A High PAMPA, High Caco-2, ER=1.212501.5875085Excellent Candidate: High permeability translates to good in vivo absorption and high bioavailability.
Compound B Low PAMPA, Low Caco-2, ER=1.01504.098012Poor Candidate: Low intrinsic permeability leads to poor absorption and low bioavailability.
Compound C High PAMPA, Low Caco-2, ER=8.52202.0154015Efflux Substrate: Good passive permeability is negated by P-gp efflux, resulting in low bioavailability.[7]

Conclusion

The assessment of bioavailability for 7-substituted quinoline derivatives is a multi-faceted process that requires a strategic integration of predictive, mechanistic, and definitive studies. By employing a tiered approach—starting with in silico predictions, moving to comparative in vitro permeability assays like PAMPA and Caco-2, and culminating in in vivo pharmacokinetic analysis—researchers can make informed, data-driven decisions. This guide provides the experimental framework and logical rationale to effectively identify and advance quinoline-based candidates with a favorable pharmacokinetic profile, ultimately increasing the probability of translating a promising molecule into a successful therapeutic.

References

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  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. (2025, October 31). PMC.
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  • In silico PREDICTION OF ORAL BIOAVAILABILITY. (2014, August 14). Simulations Plus.
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  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (n.d.). PMC.
  • A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers. (2025). BenchChem.
  • Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Drug Candidates. (2025). BenchChem.
  • The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving Patient Outcomes. (2024, October 7). Preprints.org.
  • Bioanalytical methods. (n.d.). Faculty of Pharmacy - Research Portal.
  • In vitro–in vivo correlation. (n.d.). Kinam Park.
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2025, April 22). MDPI.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances.
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023, January 15). Journal of Drug Delivery and Therapeutics.
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (n.d.). PMC.
  • The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities. (2013, April 30). American Pharmaceutical Review.
  • New Bioanalytical Method Development and Validation for Extraction of Mirabegron in Human Plasma by using Quechers Method and Liquid Chromatography. (2025, June 14). ResearchGate.
  • Synthesis, characterization of some substituted Quinolines derivatives: DFT, Computational, in Silico ADME, Molecular Docking and Biological Activities. (2022, December). ResearchGate.

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